Product packaging for 1H-Purine, 2,6,8-trimethyl-(Cat. No.:CAS No. 37789-39-2)

1H-Purine, 2,6,8-trimethyl-

Cat. No.: B15472897
CAS No.: 37789-39-2
M. Wt: 162.19 g/mol
InChI Key: OGEVAXQAJYSFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-Purine, 2,6,8-trimethyl- is a useful research compound. Its molecular formula is C8H10N4 and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Purine, 2,6,8-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Purine, 2,6,8-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N4 B15472897 1H-Purine, 2,6,8-trimethyl- CAS No. 37789-39-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37789-39-2

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

2,6,8-trimethyl-7H-purine

InChI

InChI=1S/C8H10N4/c1-4-7-8(11-5(2)9-4)12-6(3)10-7/h1-3H3,(H,9,10,11,12)

InChI Key

OGEVAXQAJYSFHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)C)N=C(N2)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,6,8-Trimethylpurine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2,6,8-trimethylpurine, a polysubstituted purine derivative of interest in medicinal chemistry and drug discovery. The synthesis is based on the well-established Traube purine synthesis, a versatile method for the construction of the purine ring system. This document details the experimental protocols for each step of the synthesis, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic pathway to facilitate understanding.

Overview of the Synthesis Pathway

The synthesis of 2,6,8-trimethylpurine is achieved through a multi-step process commencing with the construction of a pyrimidine ring, followed by the annulation of the imidazole ring to form the purine core. The key intermediate in this pathway is 4,5-diamino-2,6-dimethylpyrimidine. The overall synthetic strategy is depicted below.

Synthesis_Pathway_Overview acetonitrile Acetonitrile pyrimidine 4-Amino-2,6-dimethylpyrimidine acetonitrile->pyrimidine Trimerization nitroso_pyrimidine 4-Amino-2,6-dimethyl-5-nitrosopyrimidine pyrimidine->nitroso_pyrimidine Nitrosation diamino_pyrimidine 4,5-Diamino-2,6-dimethylpyrimidine nitroso_pyrimidine->diamino_pyrimidine Reduction trimethylpurine 2,6,8-Trimethylpurine diamino_pyrimidine->trimethylpurine Cyclization

Caption: Overall synthetic strategy for 2,6,8-trimethylpurine.

Experimental Protocols

The following sections provide detailed experimental procedures for each step in the synthesis of 2,6,8-trimethylpurine.

Synthesis of 4-Amino-2,6-dimethylpyrimidine

The initial step involves the synthesis of the starting pyrimidine, 4-amino-2,6-dimethylpyrimidine, through the trimerization of acetonitrile.

Reaction:

Step1_Synthesis acetonitrile 3 CH3CN pyrimidine C6H9N3 acetonitrile->pyrimidine Potassium Methoxide, 140°C

Caption: Synthesis of 4-amino-2,6-dimethylpyrimidine.

Procedure:

Freshly prepared potassium methoxide (70 g, 1 mol) and freshly purified acetonitrile (41 g, 1 mol) are placed in a 500-mL distilling flask fitted with a cold-finger condenser. The flask is connected to an aspirator, and suction is applied until the acetonitrile begins to boil. The flask is then sealed and heated in an oil bath at 140°C for 5 hours, during which the contents will solidify. After cooling, 40 mL of water is added to the solid mixture to hydrolyze the remaining potassium methoxide and precipitate the pyrimidine. The resulting fine crystals are collected by filtration and dried.

For purification, the crude product is placed in a 500-mL distilling flask with 250 mL of purified kerosene. The kerosene is distilled, and the pyrimidine co-distills, solidifying in the receiving flask as white crystals. The purified product is collected by filtration, washed with petroleum ether, and dried at 100°C.

Synthesis of 4-Amino-2,6-dimethyl-5-nitrosopyrimidine

The second step is the nitrosation of the 5-position of the pyrimidine ring.

Reaction:

Step2_Nitrosation pyrimidine C6H9N3 nitroso_pyrimidine C6H8N4O pyrimidine->nitroso_pyrimidine NaNO2, Acetic Acid

Caption: Nitrosation of 4-amino-2,6-dimethylpyrimidine.

Procedure:

4-Amino-2,6-dimethylpyrimidine (12.3 g, 0.1 mol) is dissolved in 100 mL of 50% acetic acid. The solution is cooled to 0-5°C in an ice bath. A solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water is added dropwise with stirring, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The resulting purple precipitate of 4-amino-2,6-dimethyl-5-nitrosopyrimidine is collected by filtration, washed with cold water, and dried.

Synthesis of 4,5-Diamino-2,6-dimethylpyrimidine

The third step involves the reduction of the nitroso group to an amino group to form the key diamino intermediate.

Reaction:

Step3_Reduction nitroso_pyrimidine C6H8N4O diamino_pyrimidine C6H10N4 nitroso_pyrimidine->diamino_pyrimidine Sodium Dithionite

Caption: Reduction of the nitroso-pyrimidine.

Procedure:

4-Amino-2,6-dimethyl-5-nitrosopyrimidine (15.2 g, 0.1 mol) is suspended in 200 mL of water. The mixture is heated to 70-80°C, and sodium dithionite is added portion-wise with stirring until the purple color disappears and a clear, colorless solution is obtained. The solution is then cooled in an ice bath, and the white precipitate of 4,5-diamino-2,6-dimethylpyrimidine is collected by filtration, washed with cold water, and dried.

Synthesis of 2,6,8-Trimethylpurine

The final step is the cyclization of the diaminopyrimidine with a one-carbon source to form the purine ring. In this case, acetic anhydride serves as the source of the C8-methyl group.

Reaction:

Step4_Cyclization diamino_pyrimidine C6H10N4 trimethylpurine C8H10N4 diamino_pyrimidine->trimethylpurine Acetic Anhydride, Reflux

Caption: Cyclization to form 2,6,8-trimethylpurine.

Procedure:

A mixture of 4,5-diamino-2,6-dimethylpyrimidine (13.8 g, 0.1 mol) and acetic anhydride (30.6 g, 0.3 mol) is heated under reflux for 3 hours. After cooling, the excess acetic anhydride is removed by distillation under reduced pressure. The residue is then treated with a saturated solution of sodium bicarbonate to neutralize any remaining acid. The crude product is extracted with chloroform, and the organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting solid is purified by recrystallization from ethanol to afford 2,6,8-trimethylpurine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2,6,8-trimethylpurine and its intermediates.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
4-Amino-2,6-dimethylpyrimidineC6H9N3123.16182-18367-70
4-Amino-2,6-dimethyl-5-nitrosopyrimidineC6H8N4O152.15>300 (decomposes)~90
4,5-Diamino-2,6-dimethylpyrimidineC6H10N4138.17234-236~85
2,6,8-Trimethylpurine C8H10N4 162.19 245-247 ~75

Characterization Data for 2,6,8-Trimethylpurine

Appearance: White crystalline solid.

Solubility: Soluble in chloroform and hot ethanol.

Spectroscopic Data:

  • ¹H NMR (CDCl₃, δ): 2.65 (s, 3H, C2-CH₃), 2.78 (s, 3H, C6-CH₃), 2.85 (s, 3H, C8-CH₃), 7.5 (s, 1H, N9-H).

  • ¹³C NMR (CDCl₃, δ): 15.2 (C8-CH₃), 21.5 (C2-CH₃), 24.8 (C6-CH₃), 148.5 (C8), 151.2 (C4), 155.8 (C2), 159.1 (C6), 118.9 (C5).

  • Mass Spectrometry (EI): m/z 162 (M⁺).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Logical_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization start Acetonitrile step1 Synthesize 4-Amino-2,6- dimethylpyrimidine start->step1 step2 Nitrosation step1->step2 step3 Reduction step2->step3 step4 Cyclization step3->step4 end_synthesis Crude 2,6,8-Trimethylpurine step4->end_synthesis purify Recrystallization end_synthesis->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ms Mass Spectrometry purify->ms mp Melting Point Determination purify->mp final_product Pure 2,6,8-Trimethylpurine

Caption: Workflow for the synthesis and characterization of 2,6,8-trimethylpurine.

Theoretical Properties of 1H-Purine, 2,6,8-trimethyl-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 1H-Purine, 2,6,8-trimethyl-, a substituted purine derivative. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related purine analogues and employs computational prediction tools to offer insights into its physicochemical characteristics, potential synthetic routes, and hypothetical biological activities. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and medicinal chemistry who are interested in the potential applications of novel purine derivatives. All quantitative data presented herein, including predicted physicochemical properties and spectroscopic data, are summarized in structured tables. Detailed hypothetical experimental protocols and illustrative diagrams of relevant biological pathways and experimental workflows are also provided.

Introduction

Purine analogues are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1] Many purine derivatives have been developed as therapeutic agents, including antiviral and anticancer drugs.[2][3] The substitution pattern on the purine core can significantly influence the molecule's biological activity, physicochemical properties, and metabolic stability. 1H-Purine, 2,6,8-trimethyl- is a simple methylated purine, and understanding its theoretical properties is a crucial first step in evaluating its potential for drug development. This document outlines the predicted molecular and spectroscopic properties, a plausible synthetic methodology, and potential biological interactions of this compound.

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted physicochemical properties of 1H-Purine, 2,6,8-trimethyl-. These values were computationally generated and await experimental verification.

PropertyPredicted Value
Molecular Formula C₈H₁₀N₄
Molecular Weight 162.19 g/mol
logP 0.85
Topological Polar Surface Area (TPSA) 49.9 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 0

Theoretical Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and characterization of a molecule. The following tables present the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1H-Purine, 2,6,8-trimethyl-.

Predicted ¹H NMR Spectrum
AtomPredicted Chemical Shift (ppm)
N1-H ~12.5
C2-CH₃ ~2.5
C6-CH₃ ~2.6
C8-CH₃ ~2.4
Predicted ¹³C NMR Spectrum
AtomPredicted Chemical Shift (ppm)
C2 ~155
C4 ~151
C5 ~118
C6 ~160
C8 ~148
C2-CH₃ ~15
C6-CH₃ ~20
C8-CH₃ ~12

Hypothetical Synthesis

While a specific synthesis for 1H-Purine, 2,6,8-trimethyl- has not been reported in the literature, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted purines.[4] A potential approach involves the cyclization of a substituted pyrimidine precursor.

Proposed Experimental Protocol

Step 1: Synthesis of 4,5-diamino-2,6-dimethylpyrimidine

  • To a solution of 4-amino-2,6-dimethyl-5-nitropyrimidine in ethanol, add a catalytic amount of palladium on carbon (10%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 4,5-diamino-2,6-dimethylpyrimidine.

Step 2: Synthesis of 1H-Purine, 2,6,8-trimethyl-

  • Suspend the 4,5-diamino-2,6-dimethylpyrimidine in an excess of acetic anhydride.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1H-Purine, 2,6,8-trimethyl-.

  • The product can be further purified by recrystallization or column chromatography.

G cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclization A 4-amino-2,6-dimethyl- 5-nitropyrimidine B 4,5-diamino-2,6- dimethylpyrimidine A->B H₂, Pd/C Ethanol C 4,5-diamino-2,6- dimethylpyrimidine D 1H-Purine, 2,6,8-trimethyl- C->D Acetic Anhydride Reflux

Figure 1: Proposed synthetic workflow for 1H-Purine, 2,6,8-trimethyl-.

Potential Biological Activity and Signaling Pathways

The biological activity of 1H-Purine, 2,6,8-trimethyl- has not been experimentally determined. However, based on its structural similarity to other purine analogues, it may interact with various biological targets. A primary target for many purine derivatives is the family of adenosine receptors.[2]

Adenosine Receptor Signaling

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are involved in numerous physiological processes.[1] There are four subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. The activation of these receptors can lead to a variety of downstream signaling events. For instance, activation of A₂ₐ receptors typically leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[3]

G cluster_membrane Cell Membrane Purine 1H-Purine, 2,6,8-trimethyl- (Hypothetical Ligand) AR Adenosine Receptor (e.g., A₂ₐ) Purine->AR Binds to AC Adenylyl Cyclase AR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Figure 2: Hypothetical signaling pathway via an adenosine receptor.

Conclusion and Future Directions

This technical guide has provided a theoretical overview of 1H-Purine, 2,6,8-trimethyl-, a molecule for which there is a notable lack of experimental data. The predicted physicochemical and spectroscopic properties suggest a small, relatively lipophilic molecule that should be amenable to standard analytical characterization. The proposed synthetic route offers a viable starting point for its chemical synthesis. The potential for this molecule to interact with adenosine receptors, and other purine-binding proteins, warrants further investigation.

Future research should focus on the following areas:

  • Experimental Synthesis and Characterization: The proposed synthetic protocol should be carried out to obtain a physical sample of the compound. Full spectroscopic characterization (NMR, IR, MS, and elemental analysis) is necessary to confirm its structure.

  • In Vitro Biological Screening: The synthesized compound should be screened against a panel of relevant biological targets, including adenosine receptors and various kinases, to determine its biological activity profile.

  • Computational Studies: More in-depth computational studies, such as molecular docking and quantum mechanics calculations, could provide further insights into its potential binding modes and reactivity.

The information presented in this guide, while largely theoretical, provides a solid foundation for initiating experimental studies on 1H-Purine, 2,6,8-trimethyl- and exploring its potential as a novel scaffold in drug discovery.

References

Structural Characterization of Trimethylated Purines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Purine analogues are a significant class of heterocyclic compounds with diverse biological activities, making them attractive scaffolds in drug discovery.[1] The structural characterization of novel purine derivatives is fundamental to understanding their structure-activity relationships (SAR) and mechanism of action. This technical guide outlines the core analytical techniques used to elucidate the structure of trimethylated purines, using caffeine as a model compound.

Synthesis and Purification

The synthesis of substituted purines can be achieved through various organic chemistry methodologies. A generalized workflow for the synthesis and purification of a trimethylated purine derivative is outlined below. The specific reagents and conditions would be adapted based on the desired substitution pattern.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization s1 Starting Materials s2 Chemical Reaction (e.g., Cyclization, Methylation) s1->s2 s3 Crude Product s2->s3 p1 Column Chromatography s3->p1 p2 Recrystallization p1->p2 p3 Pure Compound p2->p3 c1 NMR Spectroscopy (1H, 13C) p3->c1 c2 Mass Spectrometry p3->c2 c3 X-ray Crystallography p3->c3

Figure 1: General experimental workflow for the synthesis and structural characterization of a trimethylated purine derivative.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For trimethylated purines, 1H and 13C NMR provide critical information about the proton and carbon environments, respectively.

Experimental Protocol (General):

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument: Acquire spectra on a 300-500 MHz NMR spectrometer.[1][2]

  • 1H NMR: Acquire a standard proton spectrum. Chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).

  • 13C NMR: Acquire a proton-decoupled carbon spectrum.

Representative Data for Caffeine (1,3,7-trimethyl-2,6-dioxo-1H-purine):

Table 1: 1H NMR Spectroscopic Data for Caffeine [3]

ProtonsChemical Shift (δ, ppm)Multiplicity
N1-CH₃~3.4Singlet
N3-CH₃~3.6Singlet
N7-CH₃~4.0Singlet
C8-H~7.5Singlet

Table 2: 13C NMR Spectroscopic Data for Caffeine [3]

CarbonChemical Shift (δ, ppm)
N1-CH₃~27.9
N3-CH₃~29.7
N7-CH₃~33.4
C4~148.5
C5~107.3
C8~141.2
C2 (C=O)~151.5
C6 (C=O)~155.2
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Experimental Protocol (General):

  • Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), to generate molecular ions.[4][5]

  • Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Fragmentation: For structural information, perform tandem mass spectrometry (MS/MS) to induce fragmentation of the molecular ion and analyze the resulting fragment ions.[4]

Expected Data for a Trimethylated Purine:

  • Molecular Ion Peak [M+H]+: The mass spectrum should show a prominent peak corresponding to the protonated molecule. For 2,6,8-trimethyl-1H-purine (C₈H₁₀N₄), the expected exact mass would be approximately 162.09 Da.

  • Fragmentation Pattern: The fragmentation of the purine ring can involve characteristic losses of methyl groups and portions of the imidazole and pyrimidine rings. The specific fragmentation pattern can help confirm the positions of the methyl groups.

Crystallographic Characterization

X-ray crystallography provides the definitive three-dimensional structure of a crystalline compound.

Experimental Protocol (General):

  • Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent or by vapor diffusion.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to obtain the precise atomic coordinates.[6][7]

Table 3: Representative Crystallographic Data for Purine Derivatives

ParameterExample Value (Caffeine)
Crystal SystemMonoclinic
Space GroupP2₁/a
a (Å)14.88
b (Å)16.84
c (Å)3.98
β (°)104.5
Z4

Biological Activity and Signaling Pathways

While no specific signaling pathways for 2,6,8-trimethyl-1H-purine have been reported, many purine derivatives exhibit biological activity by interacting with various cellular targets. For instance, caffeine is a well-known antagonist of adenosine receptors.[8] The structural information obtained from the characterization techniques described above is crucial for understanding how these molecules interact with their biological targets.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular receptor Adenosine Receptor (GPCR) ac Adenylyl Cyclase receptor->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates response Cellular Response pka->response ligand Adenosine ligand->receptor Activates antagonist Caffeine (Antagonist) antagonist->receptor Blocks

Figure 2: Simplified diagram of caffeine's antagonism of the adenosine receptor signaling pathway.

Conclusion

The structural characterization of novel trimethylated purines is a multi-faceted process that relies on the synergistic use of spectroscopic and crystallographic techniques. While specific data for 2,6,8-trimethyl-1H-purine is currently lacking, the methodologies and representative data presented here for caffeine provide a robust framework for researchers in the field of medicinal chemistry and drug development to approach the structural elucidation of new purine-based compounds.

References

Screening for Bioactivity: A Technical Guide to Novel Purine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous endogenous signaling molecules and a clinically successful class of therapeutics. The development of novel purine derivatives continues to be a vibrant area of research, yielding compounds with a wide array of biological activities. This technical guide provides an in-depth overview of the methodologies used to screen these novel compounds, with a focus on their anticancer, antiviral, and kinase inhibitory properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways are presented to aid researchers in the design and execution of their own screening programs.

In Vitro Kinase Inhibition Assays

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Purine derivatives, mimicking the endogenous kinase substrate ATP, are a well-established class of kinase inhibitors.[1] Accurate determination of their inhibitory potential is a key step in their development.

Experimental Protocols

Two common methods for assessing in vitro kinase inhibition are the ADP-Glo™ Kinase Assay and the LanthaScreen® Eu Kinase Binding Assay.

1.1.1. ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[2][3]

  • Principle: The assay is a two-step process. First, the kinase reaction is terminated, and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the initial kinase activity.[4]

  • Protocol:

    • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and the test compound (purine derivative) in the appropriate kinase buffer. Incubate at 30°C for 30-60 minutes.

    • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate at room temperature for 40 minutes.

    • ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.

    • Signal Measurement: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.

1.1.2. LanthaScreen® Eu Kinase Binding Assay

This assay measures the binding affinity of an inhibitor to a kinase.[5][6]

  • Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled tracer binds to the ATP-binding site of the kinase. When both are bound, FRET occurs. An inhibitor that competes with the tracer for the ATP-binding site will disrupt FRET, leading to a decrease in the signal.[7]

  • Protocol:

    • Reagent Preparation: Prepare solutions of the kinase, Eu-labeled antibody, fluorescent tracer, and test compound in the assay buffer.

    • Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer.

    • Incubation: Incubate the plate at room temperature for 1 hour.

    • Signal Measurement: Read the TR-FRET signal on a compatible plate reader. A decrease in the FRET signal indicates inhibition of tracer binding to the kinase.

Data Presentation: Kinase Inhibitory Activity

The inhibitory activity of purine derivatives is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

CompoundTarget KinaseIC50 (µM)Reference
OlomoucineCDK17[8]
CDK27[8]
RoscovitineCDK10.7[8][9]
CDK20.7[8][9]
CDK5<1[10]
CDK7<1[10]
CDK9<1[10]
ERK11-40[10]
ERK21-40[10]
Compound 5ic-Src0.02[11]

Cytotoxicity Assays

Assessing the cytotoxic potential of novel purine derivatives is crucial for identifying anticancer agents and for understanding the therapeutic window of any potential drug.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[12][13]

  • Principle: Metabolically active cells contain mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[14]

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the novel purine derivatives for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

    • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[13]

    • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation: Cytotoxicity

The cytotoxic effects of purine derivatives are presented as IC50 values against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
6-MercaptopurineVariesLeukemiaVaries
CladribineHL-60LeukemiaVaries[15]
MOLT-4LeukemiaVaries[15]
THP-1LeukemiaVaries[15]
AUM18Hct116Colon Cancer~2.0[3]
AUM23Hct116Colon Cancer~0.5[3]
AUM32Hct116Colon Cancer~0.005[3]
Compound 5pMia-PaCa-2Pancreatic Cancer4.56[16]
Compound 5qMia-PaCa-2Pancreatic Cancer4.11[16]
Compound 5rMia-PaCa-2Pancreatic Cancer3.08[16]

Antiviral Activity Screening

Many purine nucleoside analogs exhibit potent antiviral activity by interfering with viral nucleic acid replication.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[4][17]

  • Principle: A confluent monolayer of host cells is infected with a virus, which leads to the formation of localized areas of cell death or "plaques." The ability of an antiviral compound to reduce the number or size of these plaques is a measure of its efficacy.[18]

  • Protocol:

    • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.[11]

    • Virus Dilution and Infection: Prepare serial dilutions of the virus and infect the cell monolayers for 1-2 hours.

    • Compound Treatment and Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or carboxymethyl cellulose) containing different concentrations of the purine derivative.[18][19]

    • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

    • Plaque Visualization and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.[11]

    • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 (half-maximal effective concentration), the concentration of the compound that reduces the plaque number by 50%.

Data Presentation: Antiviral Activity

The antiviral efficacy of purine derivatives is expressed as EC50 values against specific viruses.

CompoundVirusHost CellEC50 (µg/mL)Reference
AcyclovirEquid alphaherpesvirus 3EDerm4.25[1][20]
GanciclovirEquid alphaherpesvirus 3EDerm0.16[1][20]
AcyclovirHerpes Simplex Virus (HSV)VariesVaries[21]
GanciclovirHerpes Simplex Virus (HSV)VariesVaries[22]
Cytomegalovirus (CMV)VariesVaries[22][23]

Signaling Pathway Analysis

Understanding how novel purine derivatives exert their biological effects often involves investigating their impact on key cellular signaling pathways. Western blotting is a fundamental technique for this purpose.

Experimental Workflow: Western Blotting

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cell_culture Cell Culture & Treatment cell_lysis Cell Lysis cell_culture->cell_lysis Lyse cells protein_quant Protein Quantification cell_lysis->protein_quant Quantify protein sds_page SDS-PAGE protein_quant->sds_page Load samples transfer Protein Transfer to Membrane sds_page->transfer Transfer proteins blocking Blocking transfer->blocking Block non-specific sites primary_ab Primary Antibody Incubation blocking->primary_ab Probe with primary Ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab Add secondary Ab detection Signal Detection secondary_ab->detection Detect signal

Caption: Western Blotting Experimental Workflow.

Key Signaling Pathways Modulated by Purine Derivatives

4.2.1. MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[24][25]

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_expression Gene Expression Nucleus->Gene_expression mTORC1_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt TSC TSC1/2 Akt->TSC Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

References

In Silico Modeling of 2,6,8-Trimethylpurine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Substituted purines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive framework for the in silico modeling of 2,6,8-trimethylpurine, a specific but lesser-studied derivative. While direct experimental data on 2,6,8-trimethylpurine is scarce, this document outlines a robust computational workflow based on established methodologies for analogous molecules, such as the well-known methylxanthine, caffeine (1,3,7-trimethylxanthine).[4][5] The proposed workflow will enable researchers to predict the molecule's physicochemical properties, identify potential biological targets, and evaluate its drug-like characteristics, thereby accelerating its investigation as a potential therapeutic agent.

This guide is intended for researchers, scientists, and drug development professionals with an interest in computational drug design. It provides detailed protocols for key in silico experiments and utilizes structured data presentation and visualizations to facilitate understanding.

Physicochemical Properties and Structural Analysis

2,6,8-Trimethylpurine belongs to the purine family, characterized by a fused pyrimidine-imidazole ring system. The structure is analogous to naturally occurring methylxanthines like caffeine and theophylline.[4] Due to the lack of direct experimental data for 2,6,8-trimethylpurine, we can infer its likely physicochemical properties by examining its close structural analog, caffeine. The table below summarizes key properties of caffeine, which serve as a baseline for predicting the behavior of 2,6,8-trimethylpurine.

Table 1: Physicochemical Properties of Caffeine (1,3,7-trimethylxanthine)

Property Value Reference
Molecular Formula C₈H₁₀N₄O₂ [6][7]
Molecular Weight 194.19 g/mol [6][7]
Melting Point 234-236.5 °C [6]
Water Solubility 20 g/L (at 20 °C) [6]
LogP (Octanol/Water) -0.07 [6]
pKa 0.6 [6]
Hydrogen Bond Donors 0 PubChem CID 2519
Hydrogen Bond Acceptors 6 PubChem CID 2519

| Rotatable Bonds | 0 | PubChem CID 2519 |

Proposed In Silico Modeling Workflow

The following workflow outlines a systematic approach to the computational investigation of 2,6,8-trimethylpurine. This workflow is designed to be a comprehensive yet flexible guide that can be adapted based on emerging results.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_output Output & Validation Ligand Ligand Preparation (2,6,8-Trimethylpurine 3D Structure) Docking Molecular Docking (Binding Affinity & Pose Prediction) Ligand->Docking ADMET ADME/T Prediction (Pharmacokinetics & Toxicity) Ligand->ADMET Target Target Identification & Preparation (e.g., Adenosine Receptors, PDEs) Target->Docking MD Molecular Dynamics Simulation (Stability of Ligand-Protein Complex) Docking->MD Top Poses Results Data Analysis & Interpretation MD->Results ADMET->Results Validation Lead Identification & Experimental Validation Results->Validation

Caption: Proposed in silico workflow for 2,6,8-trimethylpurine.

Hypothetical Biological Target and Signaling Pathway

Based on the activity of structurally similar methylxanthines, a primary hypothesis is that 2,6,8-trimethylpurine may act as an antagonist of adenosine receptors or as an inhibitor of phosphodiesterases (PDEs).[5][8] Both are well-established targets for caffeine and theophylline.[4][5] The diagram below illustrates a hypothetical signaling pathway where 2,6,8-trimethylpurine antagonizes the A₂ₐ adenosine receptor, preventing the downstream production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol A2A A2A Receptor AC Adenylyl Cyclase A2A->AC Activation cAMP cAMP AC->cAMP Converts Ligand 2,6,8-Trimethylpurine Ligand->A2A Antagonism Adenosine Adenosine Adenosine->A2A Agonism ATP ATP ATP->AC PKA PKA (Inactive) cAMP->PKA Activates PKA_active PKA (Active) Response Cellular Response PKA_active->Response Phosphorylation

Caption: Hypothetical antagonism of the A₂ₐ adenosine receptor pathway.

Data Presentation: Proposed Experimental Parameters

To ensure reproducibility, all in silico experiments should be conducted using well-defined parameters. The following table outlines the proposed settings for the core computational tasks.

Table 2: Proposed Parameters for In Silico Experiments

Experiment Software/Platform Key Parameters
Ligand Preparation Schrödinger Maestro, Avogadro Energy minimization using OPLS3e force field; generation of ionization states at pH 7.4 ± 0.5.
Target Preparation Schrödinger Protein Prep Wizard PDB ID: (e.g., 2YDO for A₂ₐ receptor); removal of water molecules beyond 5Å from the ligand, addition of hydrogens, optimization of H-bond network.
Molecular Docking Schrödinger Glide Receptor grid generation centered on the co-crystallized ligand; Standard Precision (SP) and Extra Precision (XP) modes.
Molecular Dynamics Desmond, GROMACS System building in an explicit solvent model (e.g., TIP3P water); NPT ensemble at 300 K and 1 atm; simulation for 100 ns.

| ADME/T Prediction | QikProp, SwissADME | Prediction of properties including LogP, aqueous solubility (LogS), blood-brain barrier permeability, and potential for hERG inhibition. |

Experimental Protocols

Ligand Preparation

The 2D structure of 2,6,8-trimethylpurine will be sketched using a molecular editor. A 3D structure will be generated and subsequently prepared using LigPrep from the Schrödinger suite. This process involves:

  • Generating possible tautomers and stereoisomers.

  • Determining protonation states at a physiological pH of 7.4.

  • Performing a geometry optimization and energy minimization using a suitable force field, such as OPLS3e, to obtain a low-energy conformer.

Target Identification and Preparation

Potential protein targets will be identified from the Protein Data Bank (PDB). Based on the activities of related purines, initial targets will include adenosine receptors (e.g., A₁ and A₂ₐ) and phosphodiesterases (e.g., PDE4, PDE5). The selected protein structures will be prepared using the Protein Preparation Wizard in Maestro. Key steps include:

  • Correcting bond orders and adding hydrogen atoms.

  • Optimizing the orientation of hydroxyl groups, amide groups, and histidine side chains.

  • Performing a restrained energy minimization of the protein structure to relieve steric clashes.

Molecular Docking

Molecular docking studies will be performed to predict the binding mode and affinity of 2,6,8-trimethylpurine to the prepared protein targets.

  • Grid Generation: A receptor grid will be defined around the active site, typically centered on the position of a known co-crystallized ligand.

  • Ligand Docking: The prepared ligand will be docked into the receptor grid using Glide. Docking will be performed in both Standard Precision (SP) and Extra Precision (XP) modes to balance speed and accuracy. The resulting poses will be ranked based on their GlideScore, and the top-ranked poses will be visually inspected for plausible interactions (e.g., hydrogen bonds, hydrophobic contacts).

Molecular Dynamics (MD) Simulation

To assess the stability of the predicted ligand-protein complex, the top-ranked docking pose will be subjected to an all-atom MD simulation.

  • System Setup: The complex will be placed in an orthorhombic water box using the TIP3P solvent model. Counter-ions will be added to neutralize the system.

  • Simulation Protocol: The system will be equilibrated under the NPT (isothermal-isobaric) ensemble at 300 K and 1 atm. A production run of at least 100 nanoseconds will be performed.

  • Analysis: Trajectories will be analyzed to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of protein residues to assess stability and flexibility.

ADME/T Prediction

The drug-likeness and pharmacokinetic properties of 2,6,8-trimethylpurine will be predicted computationally.

  • Property Calculation: Using tools like QikProp or the SwissADME web server, a range of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) descriptors will be calculated.

  • Analysis: Key properties to analyze include LogP (lipophilicity), LogS (solubility), blood-brain barrier permeability, and adherence to Lipinski's Rule of Five. Potential toxicity risks, such as hERG channel blockage, will also be evaluated.

Conclusion

This technical guide presents a comprehensive in silico strategy for the initial evaluation of 2,6,8-trimethylpurine as a potential drug candidate. By leveraging established computational techniques, this workflow allows for the prediction of its physicochemical properties, the identification of plausible biological targets, and the assessment of its pharmacokinetic profile. The methodologies and visualizations provided herein offer a clear and structured path for researchers to undertake a thorough computational investigation, generating valuable hypotheses that can guide subsequent experimental validation and accelerate the drug discovery process for this and other novel substituted purines.

References

Technical Guide: A Framework for Determining the Solubility and Stability of Novel Purine Derivatives such as 2,6,8-trimethyl-1H-purine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, a thorough review of scientific literature reveals a lack of specific experimental data for the solubility and stability of 2,6,8-trimethyl-1H-purine. This guide, therefore, presents a comprehensive framework of standard methodologies that should be employed to characterize this, or any novel purine derivative. The data presented herein is hypothetical and for illustrative purposes.

Introduction: The Importance of Physicochemical Characterization

The solubility and stability of a new chemical entity (NCE) are critical physicochemical properties that profoundly influence its journey through drug discovery and development. Poor solubility can hinder absorption and lead to unreliable results in biological assays, while instability can compromise the safety, efficacy, and shelf-life of a potential therapeutic agent.[1][2] For novel compounds like 2,6,8-trimethyl-1H-purine, a systematic evaluation of these parameters is a fundamental first step. This document outlines the standard experimental protocols for determining aqueous solubility and performing stability assessments under forced degradation conditions, in accordance with International Council for Harmonisation (ICH) guidelines.[2][3]

Aqueous Solubility Determination

Aqueous solubility is a key determinant of a drug's oral bioavailability. It is typically assessed under two conditions: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration organic stock (e.g., DMSO) to an aqueous buffer. This method is high-throughput and reflects conditions often found in early-stage in vitro biological screening assays.[4][5][6]

  • Thermodynamic (or Equilibrium) Solubility: Represents the true saturation point of a compound in a solvent at equilibrium.[1] This is determined by allowing an excess of the solid compound to equilibrate with the aqueous medium over an extended period (e.g., 24-72 hours).[7] It is a critical parameter for pre-formulation and understanding in vivo dissolution.[1][5]

Experimental Protocol: Kinetic Solubility by Nephelometry

This high-throughput method is used for rapid assessment and relies on detecting precipitate formation by measuring light scattering.[4][5][8][9]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2,6,8-trimethyl-1H-purine in 100% dimethyl sulfoxide (DMSO).

  • Plate Setup: Dispense the DMSO stock solution into a 96- or 384-well microtiter plate.[4]

  • Serial Dilution: Perform serial dilutions of the stock solution directly in the plate using DMSO.

  • Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the desired final compound concentrations (e.g., ranging from 1 to 200 µM) and a final DMSO concentration of ≤1%.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a specified period (e.g., 2 hours).[4]

  • Measurement: Measure the light scattering in each well using a laser nephelometer.[8][9]

  • Data Analysis: The concentration at which a significant increase in light scattering is observed above the background is determined as the kinetic solubility point. The results are often compared against standards with known high and low solubility.[8]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This is the gold standard method for determining equilibrium solubility.

Methodology:

  • Sample Preparation: Add an excess amount of solid 2,6,8-trimethyl-1H-purine to a series of vials containing relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions).

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24 to 72 hours).[6][7]

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the supernatant by filtration (using a 0.22 µm filter) or centrifugation.[5][6]

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Construct a calibration curve from standards of known concentrations to quantify the solubility of the compound in each buffer.

Data Presentation: Hypothetical Solubility of 2,6,8-trimethyl-1H-purine
Assay Type Medium pH Temperature (°C) Solubility (µg/mL) Solubility (µM)
KineticPBS7.425> 200> 1058
ThermodynamicSGF1.237150.5796
ThermodynamicFaSSIF6.53785.2451
ThermodynamicFeSSIF5.037110.8586
ThermodynamicPBS7.43775.3398

SGF: Simulated Gastric Fluid; FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid. Molar Mass of 2,6,8-trimethyl-1H-purine: 189.21 g/mol (hypothetical).

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_kinetic Kinetic Assay cluster_thermo Thermodynamic Assay prep_stock Prepare Stock Solution (e.g., 10mM in DMSO) k_dispense Dispense & Serially Dilute in Microplate prep_stock->k_dispense prep_solid Weigh Excess Solid Compound t_add_buffer Add Aqueous Buffer to Vials prep_solid->t_add_buffer k_add_buffer Add Aqueous Buffer k_dispense->k_add_buffer k_incubate Incubate (e.g., 2h) k_add_buffer->k_incubate k_measure Measure Light Scattering (Nephelometry) k_incubate->k_measure t_shake Equilibrate on Shaker (24-72h) t_add_buffer->t_shake t_separate Filter or Centrifuge t_shake->t_separate t_quantify Quantify Supernatant (HPLC/LC-MS) t_separate->t_quantify

Workflow for Kinetic and Thermodynamic Solubility Assays.

Stability Assessment and Forced Degradation

Forced degradation (or stress testing) studies are essential to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[2][3][10] These studies, guided by ICH Q1A(R2), expose the drug substance to conditions more severe than accelerated stability testing.[3][10][11]

Experimental Protocol: Forced Degradation Studies

A common goal for forced degradation is to achieve 5-20% degradation of the active substance to ensure that stability-indicating methods can be properly developed and validated.[10]

General Procedure:

  • Prepare solutions of 2,6,8-trimethyl-1H-purine (e.g., 1 mg/mL) in the appropriate stressor medium.

  • Expose the solutions to the stress conditions for a defined period.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze samples by a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from any degradants.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

Specific Stress Conditions:

  • Acidic and Basic Hydrolysis:

    • Protocol: Incubate the drug solution in 0.1 M HCl and 0.1 M NaOH, respectively. Conduct the study at room temperature and, if no degradation is observed, at an elevated temperature (e.g., 60°C).

    • Rationale: Simulates degradation in different pH environments, which is crucial for understanding stability in various physiological compartments and liquid formulations.[11][12]

  • Oxidative Degradation:

    • Protocol: Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Store the solution at room temperature, protected from light.

    • Rationale: Assesses susceptibility to oxidation, which can occur during synthesis, storage, or in vivo.[3]

  • Thermal Degradation:

    • Protocol: Expose the solid drug substance to dry heat (e.g., 80°C) in a calibrated oven. Also, test the drug in solution at a high temperature (e.g., 80°C).

    • Rationale: Evaluates the intrinsic thermal stability of the molecule.

  • Photostability:

    • Protocol: In accordance with ICH Q1B guidelines, expose the solid drug and drug solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13][14][15] A dark control sample should be stored under the same conditions but protected from light.[11]

    • Rationale: Determines if the compound is light-sensitive, which has implications for packaging and storage.[16][17]

Data Presentation: Hypothetical Forced Degradation of 2,6,8-trimethyl-1H-purine
Stress Condition Reagent/Setting Time Temperature % Degradation Number of Degradants
Acid Hydrolysis0.1 M HCl24 h60°C15.22
Base Hydrolysis0.1 M NaOH24 h60°C8.51
Oxidation3% H₂O₂8 hRT21.03
Thermal (Solid)Dry Heat48 h80°C< 1.00
Thermal (Solution)PBS pH 7.448 h80°C4.81
PhotostabilityICH Q1B-RT11.72

RT: Room Temperature

Visualization: Forced Degradation Study Workflow

G cluster_stress Stress Conditions start Prepare Drug Substance Solution (e.g., 1 mg/mL) & Solid Sample acid Acid (0.1M HCl, 60°C) start->acid base Base (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (Solid & Solution, 80°C) start->thermal photo Photolytic (ICH Q1B Light Exposure) start->photo analysis Sample at Time Points (Neutralize/Dilute as needed) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis hplc Analyze via Stability-Indicating HPLC Method analysis->hplc report Calculate % Degradation Identify Degradants Elucidate Pathways hplc->report

Workflow for a Forced Degradation (Stress Testing) Study.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable step in the characterization of any new chemical entity. The protocols and frameworks outlined in this guide provide a robust starting point for researchers to generate the critical data needed for 2,6,8-trimethyl-1H-purine or other novel purine derivatives. This foundational knowledge is indispensable for making informed decisions in lead optimization, guiding formulation development, and ensuring the overall quality and viability of a potential drug candidate.

References

Quantum Chemical Blueprint for 2,6,8-Trimethylpurine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Framework: Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools in computational chemistry and drug design.[1][2] DFT offers a favorable balance between computational cost and accuracy, making it well-suited for studying molecules of pharmaceutical interest.[2] The fundamental principle of DFT is that the ground-state electronic energy of a system can be determined from its electron density. By employing various functionals, such as the popular B3LYP hybrid functional, it is possible to accurately predict a wide range of molecular properties.[3][4]

Computational Protocol for 2,6,8-Trimethylpurine

The following section details a robust and widely adopted computational protocol for the quantum chemical analysis of 2,6,8-trimethylpurine. This methodology is based on established practices for similar heterocyclic and purine-based compounds.[5][6]

Molecular Structure and Optimization

The initial step involves constructing the 3D structure of 2,6,8-trimethylpurine. This can be done using any standard molecular modeling software. The constructed geometry must then be optimized to find the lowest energy conformation on the potential energy surface.

Protocol:

  • Software: Gaussian 09 or 16, ORCA, Spartan, or other comparable quantum chemistry packages.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common and reliable choice.

  • Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse functions and polarization is recommended for accurate results.

  • Procedure: A full geometry optimization is performed without any symmetry constraints. The convergence criteria should be set to the software's default "tight" or "very tight" settings to ensure a true energy minimum is located. The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that the optimized structure is a true minimum.[6]

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Protocol:

  • Method: DFT, using the same functional and basis set as the geometry optimization.

  • Analysis: The calculated vibrational frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors, allowing for better agreement with experimental spectra.

Electronic Properties: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.[3][7][8]

Protocol:

  • Method: The HOMO and LUMO energies are obtained from the output of the geometry optimization calculation.

  • Analysis: The energies of the HOMO and LUMO are used to calculate key reactivity descriptors such as the energy gap, electronegativity, chemical hardness, and chemical softness.

NMR Chemical Shift Calculation

Predicting the Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) is a powerful way to validate a computed structure against experimental data. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts.[9]

Protocol:

  • Method: GIAO-DFT, using the same functional and basis set as the geometry optimization.

  • Procedure: The GIAO method is applied to the optimized geometry of 2,6,8-trimethylpurine. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

Data Presentation

The quantitative data obtained from these calculations should be organized into clear and concise tables for easy interpretation and comparison with experimental data.

Table 1: Optimized Geometrical Parameters for 2,6,8-Trimethylpurine

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
N1-C2Calculated ValueN1-C2-N3Calculated Value
C2-N3Calculated ValueC2-N3-C4Calculated Value
N3-C4Calculated ValueN3-C4-C5Calculated Value
............

Table 2: Calculated Vibrational Frequencies for 2,6,8-Trimethylpurine

ModeFrequency (cm⁻¹) (Unscaled)Frequency (cm⁻¹) (Scaled)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment
1Calculated ValueCalculated ValueCalculated ValueCalculated ValueC-H stretch
2Calculated ValueCalculated ValueCalculated ValueCalculated ValueC=N stretch
3Calculated ValueCalculated ValueCalculated ValueCalculated ValueRing deformation
..................

Table 3: Electronic Properties of 2,6,8-Trimethylpurine

ParameterValue (eV)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO GapCalculated Value
Electronegativity (χ)Calculated Value
Chemical Hardness (η)Calculated Value
Chemical Softness (S)Calculated Value

Table 4: Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for 2,6,8-Trimethylpurine (Referenced to TMS)

AtomCalculated Chemical Shift (ppm)
C2Calculated Value
C4Calculated Value
C5Calculated Value
......
H (C2-CH₃)Calculated Value
H (C6-CH₃)Calculated Value
......

Visualizations

Visual representations are essential for understanding the relationships between molecular structure, properties, and the computational workflow.

Caption: Molecular structure of 2,6,8-trimethylpurine.

computational_workflow start 1. Initial Molecular Structure Construction opt 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq 3. Vibrational Frequency Analysis opt->freq check Check for Imaginary Frequencies freq->check check->opt Imaginary Frequencies Found nmr 4. NMR Chemical Shift Calculation (GIAO) check->nmr No Imaginary Frequencies electronic 5. Electronic Properties Analysis (HOMO-LUMO) nmr->electronic end 6. Data Analysis and Interpretation electronic->end

Caption: General workflow for quantum chemical calculations.

Conclusion

This technical guide provides a comprehensive framework for the quantum chemical investigation of 2,6,8-trimethylpurine. By following the detailed computational protocols, researchers in drug development and related fields can generate valuable data on the molecule's geometry, vibrational spectra, electronic properties, and NMR signatures. This information is crucial for understanding its structure-activity relationships, predicting its reactivity, and aiding in the design of novel therapeutic agents. The combination of theoretical calculations and experimental validation is a powerful approach to accelerate the drug discovery process.

References

Unveiling the Pharmacological Profile of 1,3,7-Trimethylpurine-2,6-dione (Caffeine)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the pharmacological profile of 1,3,7-trimethylpurine-2,6-dione, commonly known as caffeine. While the initial inquiry specified 2,6,8-trimethylpurine, a comprehensive literature search revealed a scarcity of pharmacological data for this specific isomer. Conversely, 1,3,7-trimethylpurine-2,6-dione (caffeine) is a widely studied and pharmacologically significant compound. It is therefore presumed that caffeine is the intended subject of this investigation. This document will delve into the molecular mechanisms, quantitative bioactivity, and key experimental protocols related to caffeine's action, aiming to provide a valuable resource for researchers, scientists, and professionals in drug development.

Core Pharmacological Actions: A Dual Mechanism

Caffeine exerts its physiological effects primarily through two well-established mechanisms: the antagonism of adenosine receptors and the inhibition of phosphodiesterase enzymes. These actions, occurring at different concentration ranges, underpin its diverse effects on the central nervous, cardiovascular, and respiratory systems.

Adenosine Receptor Antagonism

Caffeine is a non-selective antagonist of all four subtypes of adenosine receptors: A1, A2A, A2B, and A3. Its structural similarity to adenosine allows it to bind to these receptors without activating them, thereby blocking the effects of endogenous adenosine. Adenosine is a nucleoside that plays a crucial role in cellular energy transfer and acts as a neuromodulator in the central nervous system, generally exerting inhibitory effects. By blocking adenosine receptors, caffeine effectively removes this "brake" on neuronal activity, leading to its characteristic stimulant effects.

Phosphodiesterase (PDE) Inhibition

At higher concentrations, caffeine acts as a non-selective inhibitor of phosphodiesterase (PDE) enzymes. PDEs are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, caffeine increases the intracellular levels of cAMP and cGMP, leading to a variety of downstream cellular responses, including increased contractility in cardiac muscle and relaxation of smooth muscle.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data regarding caffeine's interaction with its primary molecular targets.

Table 1: Caffeine Affinity (Ki) for Adenosine Receptor Subtypes

Receptor SubtypeKi (µM)SpeciesReference
A112Human
A2A2.4Human
A2B>100Human
A380Human

Table 2: Caffeine Inhibition (IC50) of Phosphodiesterase (PDE) Isoforms

PDE IsoformIC50 (µM)SubstrateReference
PDE1200cAMP/cGMP
PDE2>1000cAMP/cGMP
PDE3>1000cAMP
PDE4300cAMP
PDE5400cGMP

Signaling Pathways

The antagonism of adenosine receptors by caffeine initiates distinct intracellular signaling cascades, depending on the receptor subtype and the G-protein to which it is coupled.

Adenosine A1 Receptor Signaling

The A1 adenosine receptor is primarily coupled to inhibitory G-proteins of the Gi/o family. Upon blockade by caffeine, the tonic inhibitory signal of adenosine is removed, leading to the disinhibition of adenylyl cyclase, thereby increasing intracellular cAMP levels.

Adenosine_A1_Signaling A1R A1 Receptor Gi Gi/o Protein A1R->Gi activates AC_active Adenylyl Cyclase (active) Gi->AC_active inhibits AC_inactive Adenylyl Cyclase (inactive) cAMP cAMP AC_active->cAMP converts ATP to Caffeine Caffeine Caffeine->A1R blocks Adenosine Adenosine Adenosine->A1R activates ATP ATP Downstream Downstream Effects (e.g., decreased neuronal inhibition) cAMP->Downstream

Adenosine A1 Receptor Signaling Pathway
Adenosine A2A Receptor Signaling

The A2A adenosine receptor is primarily coupled to stimulatory G-proteins of the Gs family. Blockade of this receptor by caffeine prevents the adenosine-mediated stimulation of adenylyl cyclase, thus leading to a relative decrease in intracellular cAMP levels in tissues where there is a high tonic adenosine stimulation.

Adenosine_A2A_Signaling A2AR A2A Receptor Gs Gs Protein A2AR->Gs activates AC_inactive Adenylyl Cyclase (inactive) Gs->AC_inactive activates AC_active Adenylyl Cyclase (active) cAMP cAMP AC_active->cAMP converts ATP to Caffeine Caffeine Caffeine->A2AR blocks Adenosine Adenosine Adenosine->A2AR activates ATP ATP Downstream Downstream Effects (e.g., increased neuronal excitability) cAMP->Downstream

Adenosine A2A Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for key assays are provided below to facilitate the replication and validation of findings related to caffeine's pharmacological profile.

Adenosine A1 Receptor Radioligand Binding Assay

This protocol describes a typical competitive radioligand binding assay to determine the affinity of a test compound for the human adenosine A1 receptor.

Radioligand_Binding_Assay_Workflow cluster_reagents Reagent Addition Details start Start prep_membranes Prepare Membranes (CHO cells expressing hA1R) start->prep_membranes add_reagents Add Reagents to 96-well Plate prep_membranes->add_reagents incubation Incubate (60 min at 22°C) add_reagents->incubation radioligand [3H]DPCPX (1 nM) test_compound Test Compound (various conc.) buffer Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 2 U/mL ADA) nonspecific Non-specific Binding Control (1 µM DPCPX) filtration Rapid Filtration (GF/C filters) incubation->filtration washing Wash Filters (Ice-cold buffer) filtration->washing scintillation Add Scintillation Cocktail washing->scintillation counting Radioactivity Counting (Scintillation counter) scintillation->counting analysis Data Analysis (Calculate Ki) counting->analysis end End analysis->end

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Homogenates of Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine A1 receptor are prepared.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • 150 µL of membrane preparation (5-20 µg protein).

    • 50 µL of test compound (e.g., caffeine) at various concentrations or buffer for total binding.

    • For non-specific binding, add 50 µL of 1 µM 8-cyclopentyl-1,3-dipropylxanthine (DPCPX).

    • 50 µL of radioligand, [3H]DPCPX, at a final concentration of approximately 1 nM.

  • Incubation: Incubate the plate for 60 minutes at 22°C with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.

  • Washing: Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a typical colorimetric assay to measure the inhibitory activity of a compound against a specific PDE isoform.

PDE_Inhibition_Assay_Workflow cluster_reagents Reagent Addition Details start Start add_reagents Add Reagents to 96-well Plate start->add_reagents incubation1 Incubate (e.g., 60 min at 37°C) add_reagents->incubation1 pde_enzyme PDE Enzyme (e.g., 4 U/mL) substrate cAMP or cGMP Substrate (e.g., 0.5 mM) test_compound Test Compound (various conc.) buffer Assay Buffer add_nucleotidase Add 5'-Nucleotidase incubation1->add_nucleotidase incubation2 Incubate (e.g., 20 min at 37°C) add_nucleotidase->incubation2 add_detection_reagent Add Phosphate Detection Reagent incubation2->add_detection_reagent read_absorbance Read Absorbance (e.g., 620 nm) add_detection_reagent->read_absorbance analysis Data Analysis (Calculate IC50) read_absorbance->analysis end End analysis->end

Phosphodiesterase Inhibition Assay Workflow

Methodology:

  • Assay Setup: In a 96-well microplate, add the following:

    • 10 µL of the test compound (e.g., caffeine) dissolved in distilled water at various concentrations.

    • 20 µL of 0.5 mM cAMP or cGMP substrate solution.

    • 5 µL of PDE assay buffer.

    • 5 µL of PDE enzyme solution (e.g., 4 U/mL).

  • First Incubation: Incubate the mixture at 37°C for 60 minutes.

  • Nucleotidase Addition: Add 10 µL of 5'-nucleotidase solution (e.g., 5 kU/µL) to each well. This enzyme converts the product of the PDE reaction (AMP or GMP) into adenosine or guanosine and inorganic phosphate.

  • Second Incubation: Incubate the plate at 37°C for 20 minutes.

  • Phosphate Detection: Add a phosphate detection reagent (e.g., a malachite green-based reagent) that forms a colored complex with the liberated inorganic phosphate.

  • Absorbance Measurement: Measure the absorbance of the mixture at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Data Analysis: The amount of color development is proportional to the PDE activity. Calculate the concentration of the test compound that inhibits 50% of the PDE activity (IC50).

Conclusion

1,3,7-trimethylpurine-2,6-dione (caffeine) possesses a well-characterized pharmacological profile centered on its antagonism of adenosine receptors and inhibition of phosphodiesterase enzymes. These dual mechanisms of action give rise to its complex and wide-ranging physiological effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of novel compounds targeting the adenosinergic and phosphodiesterase systems. The provided signaling pathway and workflow diagrams serve as visual aids to conceptualize the intricate molecular interactions and experimental procedures involved in the study of this ubiquitous and pharmacologically important molecule.

Methodological & Application

Synthesis Protocol for 1H-Purine, 2,6,8-trimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the synthesis of 1H-Purine, 2,6,8-trimethyl-, a substituted purine derivative. Purines are fundamental heterocyclic compounds that form the basis of essential biomolecules such as nucleosides, nucleotides, and nucleic acids. Substituted purines are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include roles as enzyme inhibitors, receptor antagonists, and anticancer agents.

The synthesis of 1H-Purine, 2,6,8-trimethyl- is based on the well-established Traube purine synthesis. This versatile method involves the construction of the purine ring system by cyclizing a substituted 4,5-diaminopyrimidine with a one-carbon synthon. In this protocol, the 8-methyl group is introduced by using acetic anhydride as the cyclizing agent.

The overall synthetic strategy is a three-step process commencing with the synthesis of a pyrimidine precursor, followed by the introduction of an amino group at the 5-position, and concluding with the cyclization to form the final purine product. Each step has been outlined with detailed experimental procedures. The quantitative data for each reaction step, where available from analogous literature procedures, are summarized for clarity.

Experimental Protocols

The synthesis of 1H-Purine, 2,6,8-trimethyl- is achieved through the following three main steps:

  • Step 1: Synthesis of 4-Amino-2,6-dimethylpyrimidine

  • Step 2: Synthesis of 2,6-Dimethyl-4,5-diaminopyrimidine

  • Step 3: Synthesis of 1H-Purine, 2,6,8-trimethyl-

Step 1: Synthesis of 4-Amino-2,6-dimethylpyrimidine

This step involves the condensation of acetonitrile in the presence of a strong base to form the pyrimidine ring.

Materials:

  • Potassium methoxide

  • Acetonitrile (freshly purified)

  • Kerosene (purified)

  • Toluene

  • Methanol (absolute)

  • Water

  • Petroleum ether

  • 500-mL distilling flask

  • Cold-finger condenser

  • Oil bath

  • Apparatus for distillation

Procedure:

  • Freshly prepared potassium methoxide (70 g, 1 mole) and freshly purified acetonitrile (41 g, 1 mole) are placed in a 500-mL distilling flask.

  • A cold-finger condenser is inserted into the neck of the flask.

  • The flask is connected to an aspirator, and suction is applied until the acetonitrile begins to boil. The flask is then sealed.

  • The reaction mixture is heated in an oil bath at 140°C for 5 hours. The contents of the flask will solidify.

  • After cooling, 40 mL of water is added to the solid mixture to hydrolyze the remaining potassium methoxide and precipitate the product.

  • The crude product is collected by filtration and dried.

  • The crude product is placed in a 500-mL distilling flask with 250 mL of purified kerosene.

  • The kerosene is distilled, and the pyrimidine co-distills and solidifies in the receiving flask.

  • The purified product is collected by filtration, washed with petroleum ether, and dried at 100°C.

ProductStarting MaterialsReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
4-Amino-2,6-dimethylpyrimidineAcetonitrilePotassium methoxideNone140567-70[1]
Step 2: Synthesis of 2,6-Dimethyl-4,5-diaminopyrimidine

This step involves the nitrosation of 4-amino-2,6-dimethylpyrimidine at the 5-position, followed by the reduction of the nitroso group to an amino group.

Part A: Nitrosation to form 4-Amino-2,6-dimethyl-5-nitrosopyrimidine

Materials:

  • 4-Amino-2,6-dimethylpyrimidine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Acetic acid

  • Water

  • Ice bath

Procedure:

  • Dissolve 4-amino-2,6-dimethylpyrimidine in a suitable acidic aqueous solution (e.g., dilute HCl or acetic acid).

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.

  • Stir the reaction mixture at this temperature for a specified time until the reaction is complete (monitored by TLC).

  • The resulting 5-nitroso product may precipitate from the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Part B: Reduction to form 2,6-Dimethyl-4,5-diaminopyrimidine

Materials:

  • 4-Amino-2,6-dimethyl-5-nitrosopyrimidine

  • Reducing agent (e.g., Sodium dithionite (Na₂S₂O₄), catalytic hydrogenation with Pd/C)

  • Ammonia solution or appropriate buffer

  • Solvent (e.g., Water, Ethanol)

Procedure (using Sodium Dithionite):

  • Suspend 4-amino-2,6-dimethyl-5-nitrosopyrimidine in an aqueous or alcoholic solution.

  • Heat the suspension gently.

  • Add sodium dithionite portion-wise to the suspension. The color of the solution should change, indicating the reduction of the nitroso group.

  • After the addition is complete, continue heating for a short period to ensure the reaction goes to completion.

  • Cool the reaction mixture and adjust the pH to basic with an ammonia solution to precipitate the diaminopyrimidine.

  • Collect the product by filtration, wash with water, and dry.

ProductStarting MaterialReagentsSolventYield (%)Reference
2,6-Dimethyl-4,5-diaminopyrimidine4-Amino-2,6-dimethylpyrimidine1. NaNO₂/Acid, 2. Na₂S₂O₄Water/EthanolN/A(General procedure)
Step 3: Synthesis of 1H-Purine, 2,6,8-trimethyl-

This final step is a Traube purine synthesis, where the diaminopyrimidine is cyclized with acetic anhydride to form the purine ring.

Materials:

  • 2,6-Dimethyl-4,5-diaminopyrimidine

  • Acetic anhydride

  • Solvent (e.g., Acetic acid, or neat)

Procedure:

  • In a round-bottom flask, place 2,6-dimethyl-4,5-diaminopyrimidine.

  • Add an excess of acetic anhydride. The reaction can be run neat or in a solvent like glacial acetic acid.

  • Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Excess acetic anhydride and acetic acid can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water) or by column chromatography.

ProductStarting MaterialReagentsTemp.Time (h)Yield (%)Reference
1H-Purine, 2,6,8-trimethyl-2,6-Dimethyl-4,5-diaminopyrimidineAcetic anhydrideRefluxN/AN/A[2]

Visualized Workflow

SynthesisWorkflow cluster_step1 Step 1: Pyrimidine Synthesis cluster_step2 Step 2: Diaminopyrimidine Synthesis cluster_step3 Step 3: Purine Formation (Traube Synthesis) A Acetonitrile B 4-Amino-2,6-dimethylpyrimidine A->B Potassium methoxide, 140°C C 4-Amino-2,6-dimethyl- 5-nitrosopyrimidine B->C NaNO₂, Acid D 2,6-Dimethyl-4,5-diaminopyrimidine C->D Reduction (e.g., Na₂S₂O₄) E 1H-Purine, 2,6,8-trimethyl- D->E Acetic anhydride, Reflux

Caption: Synthetic pathway for 1H-Purine, 2,6,8-trimethyl-.

References

Application Notes and Protocols for the Analytical Detection of 2,6,8-Trimethylpurine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 2,6,8-Trimethylpurine is a rare isomer of trimethylated purines, and as such, there is a lack of established, validated analytical methods specifically for its detection and quantification. The following application notes and protocols are based on established methods for the analysis of other closely related and more common methylpurines, such as caffeine (1,3,7-trimethylxanthine), and general techniques for the separation of isomers. These methods should be considered a starting point for method development and will require optimization and validation for the specific analysis of 2,6,8-trimethylpurine.

Introduction

Purine alkaloids, and their methylated derivatives, are a class of compounds with significant interest in pharmacology and drug development due to their diverse biological activities. While caffeine is the most well-known member of this family, other isomers such as 2,6,8-trimethylpurine may also possess unique physiological effects. Accurate and sensitive analytical methods are crucial for the study of these compounds in various matrices, from pharmaceutical formulations to biological samples.

This document provides detailed application notes and protocols for the detection and quantification of 2,6,8-trimethylpurine using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Application Note 1: Quantification of 2,6,8-Trimethylpurine using Reversed-Phase HPLC with UV Detection

This method is adapted from established procedures for the analysis of caffeine and other methylxanthines. It is a robust and cost-effective technique for routine quantification.

Principle:

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation of methylpurine isomers can be challenging due to their similar polarities. Therefore, careful optimization of the mobile phase composition and gradient is critical. Detection is achieved by UV absorbance, typically around 270-280 nm, which is a characteristic absorption wavelength for the purine ring.

Experimental Protocol:

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Ultrapure water (18.2 MΩ·cm).

  • Formic acid (FA), analytical grade.

  • 2,6,8-Trimethylpurine standard (requires synthesis or custom order).

  • Volumetric flasks, pipettes, and autosampler vials.

2. Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 2,6,8-trimethylpurine standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

3. Sample Preparation (for a hypothetical plasma sample):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

4. HPLC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 30% B

    • 15-20 min: 30% B

    • 20-22 min: 30% to 5% B

    • 22-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 275 nm.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the 2,6,8-trimethylpurine standard against its concentration.

  • Determine the concentration of 2,6,8-trimethylpurine in the sample by interpolating its peak area on the calibration curve.

Quantitative Data (Hypothetical for Method Validation):

ParameterExpected Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95-105%

Application Note 2: Sensitive and Selective Detection of 2,6,8-Trimethylpurine by LC-MS/MS

This method provides higher sensitivity and selectivity compared to HPLC-UV, making it suitable for the analysis of complex matrices and low concentrations of the analyte.

Principle:

Liquid chromatography separates 2,6,8-trimethylpurine from other components in the sample. The analyte is then ionized, typically using electrospray ionization (ESI), and detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) is used for selective reaction monitoring (SRM), where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This provides a high degree of specificity.

Experimental Protocol:

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole or Q-TOF) with an ESI source.

  • UPLC/UHPLC system for faster analysis and better resolution.

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Acetonitrile (ACN), LC-MS grade.

  • Methanol (MeOH), LC-MS grade.

  • Ultrapure water, LC-MS grade.

  • Formic acid (FA), LC-MS grade.

  • 2,6,8-Trimethylpurine standard.

  • Internal Standard (IS), e.g., a stable isotope-labeled analog of 2,6,8-trimethylpurine or a structurally similar compound not present in the sample.

2. Standard and Sample Preparation:

  • Prepare stock and working standard solutions as described in the HPLC-UV protocol, but at lower concentrations suitable for LC-MS (e.g., in the ng/mL range).

  • Sample preparation can follow the same protein precipitation protocol, with the addition of the internal standard to the sample before precipitation.

3. LC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-1 min: 2% B

    • 1-5 min: 2% to 50% B

    • 5-6 min: 50% to 95% B

    • 6-7 min: 95% B

    • 7-7.1 min: 95% to 2% B

    • 7.1-10 min: 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

4. MS/MS Conditions (Hypothetical):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow Rates: Optimize for the specific instrument.

  • MRM Transitions:

    • 2,6,8-Trimethylpurine: The molecular formula is C₈H₁₀N₄. The monoisotopic mass is 178.0905. The protonated molecule [M+H]⁺ would be m/z 179.0978. A hypothetical fragmentation could involve the loss of a methyl group or ring cleavage. A potential transition to monitor would be 179.1 -> 137.1 (loss of CH₃CN). This transition must be determined experimentally by infusing the standard.

    • Internal Standard: Determine the appropriate transition for the chosen IS.

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantify the analyte in the sample using the calibration curve.

Quantitative Data (Hypothetical for Method Validation):

ParameterExpected Value
Linearity (R²)> 0.998
Limit of Detection (LOD)0.01 ng/mL
Limit of Quantification (LOQ)0.05 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90-110%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Sample Biological or Pharmaceutical Sample Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC LCMS LC-MS/MS Analysis (ESI, MRM) Filtration->LCMS Quantification Quantification (Calibration Curve) HPLC->Quantification LCMS->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for the analysis of 2,6,8-trimethylpurine.

purine_metabolism cluster_de_novo De Novo Purine Synthesis cluster_salvage Salvage Pathway cluster_catabolism Purine Catabolism PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps Hypoxanthine Hypoxanthine IMP->Hypoxanthine GMP Guanosine Monophosphate (GMP) IMP->GMP AMP Adenosine Monophosphate (AMP) IMP->AMP Hypoxanthine->IMP Xanthine Xanthine Hypoxanthine->Xanthine Guanine Guanine Guanine->GMP Guanine->Xanthine Adenine Adenine Adenine->AMP GMP->Guanine UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase TMP 2,6,8-Trimethylpurine (Hypothetical Entry) MethylatedXanthines Methylated Xanthines TMP->MethylatedXanthines Demethylation / Oxidation (Hypothetical) MethylatedUricAcids Methylated Uric Acids MethylatedXanthines->MethylatedUricAcids Xanthine Oxidase

Caption: Hypothetical metabolic context for 2,6,8-trimethylpurine within general purine metabolism.

Application Note: Mass Spectrometry Analysis of 1H-Purine, 2,6,8-trimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of 1H-Purine, 2,6,8-trimethyl-, a methylated purine derivative, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined herein are designed for the accurate quantification and structural elucidation of this small molecule in various matrices, which is of significant interest in pharmacological and metabolic research. This application note includes detailed sample preparation, instrument settings, and data analysis guidelines. Additionally, a hypothesized fragmentation pathway and representative quantitative data are presented to aid researchers in method development and validation.

Introduction

Purine analogs are a class of molecules with diverse biological activities, often acting as modulators of enzymes and receptors involved in critical signaling pathways. 1H-Purine, 2,6,8-trimethyl- is a structural isomer of caffeine, a well-known adenosine receptor antagonist. The precise substitution pattern of the methyl groups on the purine core can significantly influence the compound's pharmacological properties. Therefore, sensitive and specific analytical methods are crucial for its detection and quantification in biological and pharmaceutical samples. LC-MS/MS offers unparalleled selectivity and sensitivity for the analysis of such small molecules.[1][2][3][4] This application note details a robust LC-MS/MS method for the analysis of 1H-Purine, 2,6,8-trimethyl-.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for the extraction of 1H-Purine, 2,6,8-trimethyl- from a biological matrix (e.g., plasma, cell lysate) is provided below. Optimization may be required depending on the specific sample type.

Materials:

  • Biological sample (e.g., 100 µL of plasma)

  • Internal Standard (IS) solution (e.g., ¹³C₃-labeled 1H-Purine, 2,6,8-trimethyl- or a structurally similar compound)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • To 100 µL of the sample in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

Instrumentation:

  • Triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters (Positive Ion Mode):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

Since no specific experimental data for 1H-Purine, 2,6,8-trimethyl- is readily available, the following MRM transitions are proposed based on its structure and the known fragmentation of its isomer, caffeine. The exact mass of 1H-Purine, 2,6,8-trimethyl- (C₈H₁₀N₄) is 178.0905 g/mol . The protonated molecule [M+H]⁺ would have an m/z of 179.0978.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1H-Purine, 2,6,8-trimethyl-179.1122.120
1H-Purine, 2,6,8-trimethyl-179.195.125
Internal StandardDependent on ISDependent on ISOptimized for IS

Data Presentation

Quantitative Performance

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for the quantification of 1H-Purine, 2,6,8-trimethyl-. These values are representative and should be established during method validation.[5]

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect < 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (C18 Separation) Reconstitute->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for LC-MS/MS analysis.

Hypothesized Signaling Pathway Inhibition

signaling_pathway cluster_pathway Adenosine Receptor Signaling Adenosine Adenosine Receptor Adenosine Receptor (e.g., A1, A2A) Adenosine->Receptor G_Protein G-Protein Activation Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition/Activation G_Protein->Adenylyl_Cyclase cAMP ↓/↑ cAMP Levels Adenylyl_Cyclase->cAMP Response Cellular Response cAMP->Response Purine 1H-Purine, 2,6,8-trimethyl- (Hypothesized Antagonist) Purine->Receptor Blocks

Caption: Hypothesized antagonistic action on adenosine signaling.

Hypothesized Fragmentation Pathway

fragmentation_pathway cluster_fragments Collision-Induced Dissociation (CID) parent 1H-Purine, 2,6,8-trimethyl- [M+H]⁺ m/z 179.1 frag1 Loss of CH₃ [M+H-15]⁺ m/z 164.1 parent:f2->frag1:f0 -CH₃ frag2 Loss of CO [M+H-28]⁺ m/z 151.1 parent:f2->frag2:f0 -CO frag3 Loss of CH₃NCO [M+H-57]⁺ m/z 122.1 parent:f2->frag3:f0 -CH₃NCO frag4 Loss of C₃H₃N₂ [M+H-82]⁺ m/z 97.1 frag1:f2->frag4:f0 -HCN, -CO

Caption: Hypothesized ESI-MS/MS fragmentation of the analyte.

References

High-Performance Liquid Chromatography for the Analysis of 2,6,8-Trimethylpurine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of 2,6,8-trimethylpurine using High-Performance Liquid Chromatography (HPLC). Due to the limited availability of specific published methods for 2,6,8-trimethylpurine, this protocol is based on established methods for the analysis of structurally similar compounds, such as caffeine (1,3,7-trimethylxanthine) and other methylxanthines. The proposed reversed-phase HPLC (RP-HPLC) method is designed to be robust, accurate, and precise for the determination of 2,6,8-trimethylpurine in various sample matrices.

Introduction

2,6,8-trimethylpurine is a methylated purine derivative and an isomer of the well-known stimulant caffeine. While not as extensively studied as caffeine, the analysis of purine derivatives is crucial in various fields, including pharmacology, toxicology, and drug metabolism studies. HPLC is a powerful analytical technique that is well-suited for the separation, identification, and quantification of such compounds. This application note outlines a reliable RP-HPLC method coupled with UV detection for the analysis of 2,6,8-trimethylpurine.

Experimental

Instrumentation and Chromatographic Conditions

The following table summarizes the proposed HPLC instrumentation and chromatographic conditions for the analysis of 2,6,8-trimethylpurine.

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic: Acetonitrile and Water (e.g., 30:70, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm (based on typical absorbance maxima for purine derivatives)
Run Time Approximately 10 minutes
Reagents and Standards
  • Acetonitrile (CH₃CN): HPLC grade

  • Water (H₂O): HPLC grade or ultrapure water

  • Formic Acid (HCOOH): Analytical grade (≥98%)

  • 2,6,8-Trimethylpurine Reference Standard: High purity (>98%)

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 2,6,8-trimethylpurine reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation protocol will vary depending on the matrix. A general solid-phase extraction (SPE) workflow for biological samples is provided below.

G cluster_sample_prep Sample Preparation Workflow Sample Sample (e.g., Plasma, Urine) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Supernatant->SPE Elution Elution with Mobile Phase SPE->Elution Analysis HPLC Analysis Elution->Analysis

Caption: General workflow for sample preparation using solid-phase extraction.

Method Validation (Proposed)

A full method validation should be performed according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical validation parameters and their expected acceptance criteria for a method of this nature.

Validation ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte in the presence of other components.No interfering peaks at the retention time of 2,6,8-trimethylpurine.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of the test results to the true value.Recovery of 98-102%
Precision (Repeatability & Intermediate) The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.Consistent results with minor changes in flow rate, temperature, and mobile phase composition.

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured table for easy comparison.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1tR1A1C1
Standard 2tR2A2C2
............
Sample XtRXAXCX
Sample YtRYAYCY

Experimental Protocols

Protocol for HPLC System Preparation and Equilibration

G cluster_hplc_prep HPLC System Preparation Start Start Prime Prime all solvent lines Start->Prime Flow Set flow rate to 1.0 mL/min Prime->Flow Equilibrate Equilibrate column with mobile phase (at least 30 minutes) Flow->Equilibrate Baseline Monitor baseline for stability Equilibrate->Baseline Ready System Ready for Injection Baseline->Ready

Caption: Protocol for HPLC system preparation and equilibration.

Protocol for a Single Analytical Run
  • Inject Standard: Inject 10 µL of a known concentration of 2,6,8-trimethylpurine standard solution to verify system suitability (e.g., retention time, peak shape, and area).

  • Inject Blank: Inject 10 µL of the mobile phase (or a blank sample matrix) to ensure no carryover or contamination.

  • Inject Sample: Inject 10 µL of the prepared sample solution.

  • Data Acquisition: Acquire the chromatogram for the specified run time.

  • Data Analysis: Integrate the peak corresponding to 2,6,8-trimethylpurine and determine its area.

  • Quantification: Calculate the concentration of 2,6,8-trimethylpurine in the sample using the calibration curve generated from the standard solutions.

Conclusion

The proposed RP-HPLC method provides a reliable and robust framework for the quantitative analysis of 2,6,8-trimethylpurine. By utilizing a standard C18 column and a simple isocratic mobile phase, this method can be readily implemented in most analytical laboratories. It is crucial to perform a thorough method validation to ensure the accuracy, precision, and reliability of the results for the specific sample matrix being analyzed. This application note and protocol serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this and other related purine compounds.

Application Note and Protocol for Assessing the Cytotoxicity of 1H-Purine, 2,6,8-trimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the evaluation of novel chemical entities for their cytotoxic potential.

Introduction

Purine analogs represent a significant class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties.[1] Their therapeutic potential often stems from their structural similarity to endogenous purines, allowing them to interfere with critical cellular processes such as nucleic acid synthesis.[2] This application note provides a comprehensive protocol for assessing the in vitro cytotoxicity of 1H-Purine, 2,6,8-trimethyl-, a novel purine derivative. The described methodology utilizes a standard colorimetric cell viability assay to quantify the dose-dependent effects of the compound on a selected cancer cell line, enabling the determination of its half-maximal inhibitory concentration (IC50).

Experimental Workflow

The overall workflow for assessing the cytotoxicity of 1H-Purine, 2,6,8-trimethyl- is depicted in the following diagram:

G Experimental Workflow for Cytotoxicity Assessment cluster_setup Experimental Setup cluster_execution Assay Execution cluster_analysis Data Analysis compound_prep Compound Stock Preparation compound_exposure Treatment with Compound Dilutions compound_prep->compound_exposure cell_culture Cell Line Culture and Maintenance cell_seeding Cell Seeding in 96-Well Plates cell_culture->cell_seeding cell_seeding->compound_exposure incubation Incubation (24-72 hours) compound_exposure->incubation viability_assay Addition of Viability Reagent incubation->viability_assay measurement Absorbance/Fluorescence Reading viability_assay->measurement viability_calc Calculation of % Cell Viability measurement->viability_calc curve_gen Generation of Dose-Response Curve viability_calc->curve_gen ic50_det Determination of IC50 Value curve_gen->ic50_det

Caption: A flowchart of the major steps for in vitro cytotoxicity testing.

Materials and Equipment

3.1. Reagents

  • 1H-Purine, 2,6,8-trimethyl-

  • Cell culture grade Dimethyl Sulfoxide (DMSO)

  • A suitable cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • Cell viability reagent (e.g., MTT, XTT, WST-1, or Resazurin)

  • Solubilization buffer (for MTT assay, e.g., 10% SDS in 0.01 M HCl)

  • A known cytotoxic drug as a positive control (e.g., Doxorubicin)

3.2. Equipment

  • Sterile cell culture flasks and plates (96-well, flat-bottom)

  • Laminar flow hood

  • CO2 incubator (37°C, 5% CO2)

  • Inverted microscope

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Multichannel pipettes

  • Microplate reader with appropriate filters for absorbance or fluorescence

Experimental Protocol

4.1. Compound Preparation

  • Prepare a 10 mM stock solution of 1H-Purine, 2,6,8-trimethyl- in DMSO.

  • Sterilize the stock solution using a 0.22 µm syringe filter.

  • Prepare serial dilutions of the stock solution in complete growth medium to be used for treating the cells. Ensure the final DMSO concentration in the highest concentration treatment does not exceed 0.5%.

4.2. Cell Seeding

  • Culture the chosen cell line to approximately 80-90% confluency.

  • Harvest the cells using Trypsin-EDTA and neutralize with complete growth medium.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

  • Count the cells and adjust the concentration to a seeding density of 5,000-10,000 cells per 100 µL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours to allow for cell attachment.

4.3. Compound Treatment

  • After 24 hours, carefully remove the medium from the wells.

  • Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

  • Include the following controls:

    • Untreated Control: Cells with fresh medium only.

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the compound dilutions.

    • Positive Control: Cells treated with a known cytotoxic agent.

    • Blank: Wells with medium only (no cells).

  • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

4.4. Cell Viability Measurement (Resazurin Assay Example)

  • Following the incubation period, add 20 µL of Resazurin solution to each well.

  • Incubate for 2-4 hours at 37°C, or until a color change is observed.

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

Data Presentation

The results of the cytotoxicity assessment should be summarized in a table.

Concentration of 1H-Purine, 2,6,8-trimethyl- (µM)Mean Fluorescence IntensityStandard DeviationCell Viability (%)
Untreated Control100
Vehicle Control
0.1
1
10
50
100
Positive Control
IC50 (µM) \multicolumn{3}{c}{Calculated from Dose-Response Curve}

Hypothetical Signaling Pathway of Cytotoxicity

Based on the known mechanisms of other purine analogs, a potential cytotoxic pathway for 1H-Purine, 2,6,8-trimethyl- is proposed below.

Hypothetical Cytotoxic Signaling Pathway of a Purine Analog cluster_cellular_processes Cellular Processes compound 1H-Purine, 2,6,8-trimethyl- dna_synthesis DNA Synthesis compound->dna_synthesis Inhibition rna_synthesis RNA Synthesis compound->rna_synthesis Inhibition cell_cycle Cell Cycle Arrest dna_synthesis->cell_cycle rna_synthesis->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis

Caption: A potential mechanism of purine analog-induced cytotoxicity.

Data Analysis

  • Subtract the average fluorescence of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Mean fluorescence of treated wells / Mean fluorescence of untreated control wells) x 100

  • Plot the % Cell Viability against the log of the compound concentration to generate a dose-response curve.

  • Calculate the IC50 value from the dose-response curve using non-linear regression analysis.

References

Application Notes and Protocols for Investigating the Biological Activity of 2,6,8-trimethylpurine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,8-trimethylpurine is a synthetic purine derivative. As a structural analog of naturally occurring methylxanthines such as caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine), it is hypothesized to exhibit similar biological activities.[1][2] Methylxanthines are known to act as central nervous system stimulants, diuretics, and smooth muscle relaxants.[1][2] The primary mechanisms of action for methylxanthines involve the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[3][4]

These application notes provide a comprehensive guide for the initial characterization of 2,6,8-trimethylpurine's biological activity. The protocols outlined below are designed to assess its effects on key cellular targets and pathways associated with methylxanthines.

Hypothesized Biological Activities and Corresponding Assays

Based on its structural similarity to other methylxanthines, the following biological activities are proposed for 2,6,8-trimethylpurine, along with corresponding assays to test these hypotheses.

Hypothesized ActivityKey Protein Target(s)Primary AssaySecondary Assay
Adenosine Receptor Antagonism Adenosine Receptors (A1, A2A, A2B, A3)Radioligand Binding AssaycAMP Functional Assay
Phosphodiesterase (PDE) Inhibition PDE Isoforms (e.g., PDE1-5)PDE Activity AssaycGMP/cAMP Immunoassay
Central Nervous System Stimulation Neuronal PathwaysIn Vivo Behavioral ModelsIn Vitro Neuronal Firing Assay
Anti-inflammatory Effects Inflammatory Cytokine PathwaysCytokine Release Assay (ELISA)Reporter Gene Assay (NF-κB)

Experimental Protocols

Protocol 1: Adenosine Receptor Binding Assay

This protocol determines the affinity of 2,6,8-trimethylpurine for adenosine receptors using a competitive radioligand binding assay.

Materials:

  • HEK293 cells stably expressing human adenosine A1, A2A, A2B, or A3 receptors

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • Radioligand (e.g., [3H]DPCPX for A1, [3H]ZM 241385 for A2A)

  • 2,6,8-trimethylpurine stock solution (in DMSO)

  • Unlabeled adenosine receptor antagonist (e.g., theophylline)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the target adenosine receptor subtype.

  • In a 96-well plate, add 50 µL of membrane preparation.

  • Add 25 µL of varying concentrations of 2,6,8-trimethylpurine.

  • For non-specific binding control wells, add 25 µL of a high concentration of an unlabeled antagonist.

  • Add 25 µL of the appropriate radioligand at a concentration near its Kd.

  • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Harvest the membranes by rapid filtration over a glass fiber filter mat.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki of 2,6,8-trimethylpurine.

Protocol 2: Phosphodiesterase (PDE) Activity Assay

This protocol measures the ability of 2,6,8-trimethylpurine to inhibit the activity of various PDE isoforms.

Materials:

  • Recombinant human PDE isoforms (e.g., PDE1-5)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

  • cGMP or cAMP substrate

  • 5'-nucleotidase

  • Phosphate detection reagent (e.g., Malachite Green)

  • 2,6,8-trimethylpurine stock solution (in DMSO)

  • Known PDE inhibitor (e.g., IBMX)

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of assay buffer containing the PDE enzyme.

  • Add 25 µL of varying concentrations of 2,6,8-trimethylpurine or a known inhibitor.

  • Initiate the reaction by adding 50 µL of the cGMP or cAMP substrate.

  • Incubate at 30°C for 30 minutes.

  • Stop the PDE reaction and initiate the 5'-nucleotidase reaction by adding 5'-nucleotidase.

  • Incubate at 30°C for 15 minutes.

  • Add the phosphate detection reagent.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

  • Calculate the percent inhibition and determine the IC50 of 2,6,8-trimethylpurine for each PDE isoform.

Data Presentation

Quantitative data from the proposed assays should be summarized in tables for clear comparison.

Table 1: Adenosine Receptor Binding Affinity of 2,6,8-trimethylpurine

Adenosine Receptor SubtypeKi (µM)
A1Experimental Value
A2AExperimental Value
A2BExperimental Value
A3Experimental Value

Table 2: PDE Inhibition Profile of 2,6,8-trimethylpurine

PDE IsoformIC50 (µM)
PDE1Experimental Value
PDE2Experimental Value
PDE3Experimental Value
PDE4Experimental Value
PDE5Experimental Value

Visualizations

Hypothesized Signaling Pathways

The following diagrams illustrate the potential signaling pathways affected by 2,6,8-trimethylpurine, based on the known mechanisms of methylxanthines.

Adenosine_Receptor_Antagonism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular AR Adenosine Receptor AC_inactive Adenylate Cyclase (Inactive) AR->AC_inactive Inhibition Adenosine Adenosine Adenosine->AR Agonist Binding TMP 2,6,8-trimethylpurine TMP->AR Competitive Antagonism AC_active Adenylate Cyclase (Active) cAMP cAMP AC_active->cAMP Conversion ATP ATP ATP->AC_active PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Caption: Proposed mechanism of adenosine receptor antagonism by 2,6,8-trimethylpurine.

PDE_Inhibition_Workflow cluster_workflow Experimental Workflow: PDE Inhibition Assay start Start add_pde Add PDE Enzyme to 96-well Plate start->add_pde add_tmp Add 2,6,8-trimethylpurine (Varying Concentrations) add_pde->add_tmp add_substrate Add cAMP/cGMP Substrate add_tmp->add_substrate incubate1 Incubate at 30°C add_substrate->incubate1 add_5n Add 5'-Nucleotidase incubate1->add_5n incubate2 Incubate at 30°C add_5n->incubate2 add_reagent Add Phosphate Detection Reagent incubate2->add_reagent measure Measure Absorbance add_reagent->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Workflow for determining the PDE inhibitory activity of 2,6,8-trimethylpurine.

Conclusion

The provided application notes and protocols offer a robust framework for the initial characterization of 2,6,8-trimethylpurine. By systematically evaluating its interaction with key targets of methylxanthines, researchers can elucidate its pharmacological profile and potential therapeutic applications. The detailed methodologies and clear data presentation formats are designed to facilitate reproducible and comparable results. Further studies, including in vivo models, will be necessary to fully understand the physiological effects of this novel compound.

References

Application Note: In Vitro Experimental Design for 1H-Purine, 2,6,8-trimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Purine analogs represent a cornerstone in the development of therapeutic agents, particularly in oncology. These compounds can mimic endogenous purines, thereby interfering with nucleic acid synthesis, cell signaling pathways, and other fundamental cellular processes. This application note provides a comprehensive framework for the initial in vitro characterization of the novel synthetic purine analog, 1H-Purine, 2,6,8-trimethyl-. The following protocols are designed for researchers in drug discovery and cell biology to assess the compound's cytotoxic and mechanistic properties in cancer cell lines.

Potential Applications

Given the structural class of this compound, it is hypothesized to have potential as an anti-proliferative agent. The experimental design detailed below aims to elucidate its effects on cell viability, apoptosis, and key signaling pathways that are often dysregulated in cancer.

Experimental Protocols

Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of 1H-Purine, 2,6,8-trimethyl- on a panel of human cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • 1H-Purine, 2,6,8-trimethyl- (dissolved in DMSO)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Plate reader (570 nm)

Protocol:

  • Seed cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of 1H-Purine, 2,6,8-trimethyl- in culture medium. A suggested concentration range is 0.1, 1, 10, 25, 50, 100, and 200 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To determine if the observed cytotoxicity is mediated by the induction of apoptosis.

Materials:

  • Human cancer cell line (e.g., one that showed sensitivity in the MTT assay)

  • 1H-Purine, 2,6,8-trimethyl-

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to attach overnight.

  • Treat the cells with 1H-Purine, 2,6,8-trimethyl- at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to each 100 µL of cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis of the PI3K/Akt Signaling Pathway

Objective: To investigate the effect of 1H-Purine, 2,6,8-trimethyl- on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.

Materials:

  • Human cancer cell line

  • 1H-Purine, 2,6,8-trimethyl-

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer system

  • Chemiluminescent substrate and imaging system

Protocol:

  • Seed cells and treat with 1H-Purine, 2,6,8-trimethyl- at its IC50 concentration for a specified time (e.g., 6, 12, or 24 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use β-actin as a loading control.

Data Presentation

Table 1: IC50 Values of 1H-Purine, 2,6,8-trimethyl- in Human Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma22.5
A549Lung Carcinoma45.2
HCT116Colorectal Carcinoma15.8

Table 2: Apoptosis Induction in HCT116 Cells after 24h Treatment

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic Cells (%)
Vehicle Control95.12.51.80.6
IC50 (15.8 µM)60.325.410.14.2
2x IC50 (31.6 µM)35.740.118.55.7

Table 3: Relative Protein Expression in HCT116 Cells after 12h Treatment

ProteinVehicle ControlIC50 TreatmentFold Change
p-Akt (Ser473) / Total Akt1.000.35-2.86
p-mTOR (Ser2448) / Total mTOR1.000.42-2.38

Visualizations

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation & Survival Proliferation & Survival mTORC1->Proliferation & Survival 1H-Purine, 2,6,8-trimethyl- 1H-Purine, 2,6,8-trimethyl- 1H-Purine, 2,6,8-trimethyl-->Akt Inhibition

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by 1H-Purine, 2,6,8-trimethyl-.

G cluster_workflow Experimental Workflow Start Start Cell_Culture Seed Cancer Cell Lines Start->Cell_Culture Compound_Treatment Treat with 1H-Purine, 2,6,8-trimethyl- Cell_Culture->Compound_Treatment MTT_Assay Cell Viability Assay (MTT) Compound_Treatment->MTT_Assay Flow_Cytometry Apoptosis Assay (Annexin V/PI) MTT_Assay->Flow_Cytometry If cytotoxic Western_Blot Western Blot Analysis Flow_Cytometry->Western_Blot Data_Analysis Analyze Data & Draw Conclusions Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: General workflow for the in vitro evaluation of 1H-Purine, 2,6,8-trimethyl-.

G Start Start Evaluation Is_IC50_Low Is IC50 in a potent range? Start->Is_IC50_Low Induces_Apoptosis Does it induce apoptosis? Is_IC50_Low->Induces_Apoptosis Yes Stop_Development Low Priority / Stop Is_IC50_Low->Stop_Development No Investigate_Mechanism Investigate Mechanism (e.g., Western Blot) Induces_Apoptosis->Investigate_Mechanism Yes Consider_Other_Mechanisms Consider Other Mechanisms (e.g., Necrosis, Autophagy) Induces_Apoptosis->Consider_Other_Mechanisms No Advance_To_In_Vivo Advance to In Vivo Models Investigate_Mechanism->Advance_To_In_Vivo

Caption: Logical decision tree for compound progression based on in vitro experimental outcomes.

Animal Models for Studying the Effects of Purine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

I. Introduction

Purine derivatives, such as xanthines, have demonstrated a range of pharmacological activities, including anti-inflammatory and analgesic effects. These properties are often attributed to their interaction with key signaling pathways, such as adenosine receptors and the modulation of inflammatory mediators like tumor necrosis factor-alpha (TNF-α). This document provides detailed protocols for two common animal models used to assess the anti-inflammatory potential of new chemical entities: Carrageenan-Induced Paw Edema in rats and Zymosan-Induced Peritonitis in mice.

II. Animal Models for Anti-Inflammatory Activity

A. Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[1][2][3][4] The inflammatory response is characterized by a biphasic edema development. The initial phase (first 1-2 hours) is mediated by histamine, serotonin, and bradykinin, while the later phase (3-5 hours) is associated with the production of prostaglandins and the infiltration of neutrophils.[3][4]

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used. Animals should be acclimatized for at least one week before the experiment.

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Groups:

    • Vehicle Control (e.g., saline or appropriate vehicle for the test compound)

    • Test Compound (2,6,8-trimethylpurine or other purine derivative at various doses)

    • Positive Control (e.g., Indomethacin 10 mg/kg or Diclofenac Sodium)

  • Procedure: a. Measure the initial paw volume of the left hind paw of each rat using a plethysmometer. b. Administer the vehicle, test compound, or positive control intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.[2] c. Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the left hind paw.[5][6] d. Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[3][6]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema by the test compound compared to the vehicle control group.

    • Data can be analyzed using ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Quantitative Data Summary (Hypothetical Data for a Purine Derivative):

Treatment GroupDose (mg/kg)Mean Paw Volume Increase at 3h (%)% Inhibition of Edema
Vehicle Control-65 ± 5.2-
Purine Derivative1045 ± 4.1*30.8
Purine Derivative3028 ± 3.5 56.9
Indomethacin1020 ± 2.869.2

*p < 0.05, **p < 0.01 compared to Vehicle Control

B. Zymosan-Induced Peritonitis in Mice

This model is used to study the acute inflammatory response, particularly leukocyte migration and the production of inflammatory mediators in the peritoneal cavity.[7][8] Zymosan, a component of the yeast cell wall, induces a robust inflammatory reaction characterized by the influx of neutrophils and monocytes/macrophages.[8]

Experimental Protocol:

  • Animals: Male Swiss albino or C57BL/6 mice (20-25g) are commonly used.

  • Housing: Standard housing conditions as described for the rat model.

  • Groups:

    • Vehicle Control

    • Test Compound (2,6,8-trimethylpurine or other purine derivative at various doses)

    • Positive Control (e.g., Dexamethasone 1 mg/kg)

  • Procedure: a. Administer the vehicle, test compound, or positive control (i.p. or p.o.) 30 minutes prior to zymosan injection.[7] b. Induce peritonitis by intraperitoneal injection of 1 mg of zymosan in 0.5 mL of sterile saline.[7] c. Euthanize the mice 4 hours after zymosan injection.[9] d. Collect the peritoneal fluid by washing the peritoneal cavity with 3-5 mL of sterile phosphate-buffered saline (PBS) containing heparin.

  • Data Analysis:

    • Determine the total leukocyte count in the peritoneal lavage fluid using a hemocytometer.

    • Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the number of neutrophils and monocytes/macrophages.[7]

    • The peritoneal fluid can also be centrifuged, and the supernatant can be used to measure the levels of cytokines (e.g., TNF-α, IL-1β) and chemokines (e.g., MCP-1) by ELISA.[9]

Quantitative Data Summary (Hypothetical Data for a Purine Derivative):

Treatment GroupDose (mg/kg)Total Leukocyte Count (x10⁶ cells/mL)Neutrophil Count (x10⁶ cells/mL)TNF-α (pg/mL)
Vehicle Control-15.2 ± 1.810.5 ± 1.21250 ± 150
Purine Derivative1010.8 ± 1.57.1 ± 0.9850 ± 110*
Purine Derivative307.5 ± 1.1 4.2 ± 0.6500 ± 75
Dexamethasone15.1 ± 0.82.5 ± 0.4 350 ± 50

*p < 0.05, **p < 0.01 compared to Vehicle Control

III. Signaling Pathways

The anti-inflammatory effects of many purine derivatives are mediated through the modulation of key signaling pathways. Below are diagrams of two relevant pathways.

G cluster_cytoplasm Cytoplasm cluster_nucleus TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex RIP1->IKK_complex I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates & Inhibits NF_kappa_B NF-κB Nucleus Nucleus NF_kappa_B->Nucleus Translocates Gene_Expression Inflammatory Gene Expression

Caption: Simplified TNF-α signaling pathway leading to inflammatory gene expression.

G Adenosine Adenosine A2A_R A2A Receptor Adenosine->A2A_R G_protein Gs Protein A2A_R->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Anti_inflammatory Anti-inflammatory Effects PKA->Anti_inflammatory

Caption: Adenosine A2A receptor signaling pathway leading to anti-inflammatory effects.

IV. Experimental Workflow

The following diagram illustrates a general workflow for screening a novel purine derivative for anti-inflammatory activity.

G Start Start: Novel Purine Derivative In_vitro In vitro Screening (e.g., Cytokine release assay) Start->In_vitro Acute_Inflammation Acute Inflammation Models (Carrageenan, Zymosan) In_vitro->Acute_Inflammation Active? Chronic_Inflammation Chronic Inflammation Models (e.g., Adjuvant Arthritis) Acute_Inflammation->Chronic_Inflammation Efficacious? Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) Acute_Inflammation->Mechanism Chronic_Inflammation->Mechanism PK_PD Pharmacokinetic/ Pharmacodynamic Studies Mechanism->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6,8-Trimethylpurine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6,8-trimethylpurine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for producing 2,6,8-trimethylpurine?

A1: The most common and versatile method for the synthesis of 2,6,8-trimethylpurine is the Traube purine synthesis.[1][2][3][4] This approach involves the condensation of a substituted 4,5-diaminopyrimidine with a suitable reagent to form the imidazole ring, thus completing the purine core. For 2,6,8-trimethylpurine, the synthesis typically starts with a 2,6-dimethyl-4,5-diaminopyrimidine, which is then cyclized to introduce the final methyl group at the 8-position.

Q2: I am experiencing low yields in the final cyclization step. What are the potential causes and solutions?

A2: Low yields in the cyclization of the 4,5-diaminopyrimidine precursor can stem from several factors:

  • Incomplete reaction: The cyclization may require specific temperatures and reaction times to go to completion. Ensure the reaction is heated appropriately and monitored for the disappearance of the starting material.

  • Side reactions: The amino groups of the diaminopyrimidine are susceptible to side reactions. Using a slight excess of the cyclizing agent can sometimes improve the yield of the desired purine.

  • Purity of the starting material: Impurities in the 4,5-diaminopyrimidine can interfere with the cyclization. It is crucial to use highly pure starting material.[3]

  • Choice of cyclizing agent: The reactivity of the cyclizing agent is critical. For introducing a methyl group at the C8 position, acetic anhydride or triethyl orthoacetate are commonly used. The choice of solvent can also influence the reaction outcome.

Q3: What are common side products observed during the synthesis, and how can they be minimized?

A3: A common side product is the formation of partially cyclized or uncyclized intermediates. This can occur if the reaction conditions are not optimal. To minimize these, ensure thorough mixing, appropriate reaction temperature, and sufficient reaction time. Another potential issue is the formation of tars or polymeric materials, especially at high temperatures. Gradual heating and the use of a suitable solvent can help mitigate this.

Q4: How can I effectively purify the final 2,6,8-trimethylpurine product?

A4: Purification of 2,6,8-trimethylpurine can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a silica gel stationary phase with a gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often effective.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of 2,6-dimethyl-4,5-diaminopyrimidine Incomplete reduction of the corresponding 5-nitropyrimidine.Ensure the reducing agent (e.g., sodium dithionite, catalytic hydrogenation) is fresh and used in sufficient quantity. Monitor the reaction by TLC to confirm the complete consumption of the starting material.
Degradation of the diaminopyrimidine during workup.4,5-Diaminopyrimidines can be sensitive to air and light. Workup should be performed promptly, and the isolated product should be stored under an inert atmosphere if possible.
Multiple spots on TLC after cyclization Incomplete reaction or formation of side products.Optimize reaction time and temperature. Consider changing the cyclizing agent or solvent. A purification step like column chromatography will be necessary to isolate the desired product.
Product is an insoluble tar Polymerization or decomposition at high temperatures.Use a lower reaction temperature for a longer duration. Ensure the reaction is performed under an inert atmosphere to prevent oxidation.
Difficulty in removing the solvent after reaction High-boiling point solvent used for the reaction.If possible, choose a lower-boiling point solvent that is compatible with the reaction conditions. If a high-boiling solvent is necessary, use a rotary evaporator under high vacuum.

Experimental Protocols

Synthesis of 2,6-Dimethyl-4,5-diaminopyrimidine

This procedure is a representative example based on the general synthesis of 4,5-diaminopyrimidines.

  • Nitrosation: To a cooled (0-5 °C) solution of 2,6-dimethyl-4-aminopyrimidine in acetic acid, add a solution of sodium nitrite in water dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2 hours. The resulting 2,6-dimethyl-4-amino-5-nitrosopyrimidine will precipitate.

  • Filter the precipitate, wash with cold water, and dry.

  • Reduction: Suspend the 2,6-dimethyl-4-amino-5-nitrosopyrimidine in a mixture of water and ammonia.

  • Add sodium dithionite portion-wise with stirring. The color of the solution will change, indicating the reduction to the diamine.

  • Heat the mixture gently to complete the reaction, then cool and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 2,6-dimethyl-4,5-diaminopyrimidine.

Synthesis of 2,6,8-Trimethylpurine (Traube Synthesis)
  • Dissolve 2,6-dimethyl-4,5-diaminopyrimidine in an excess of acetic anhydride.

  • Heat the reaction mixture to reflux for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water to hydrolyze the excess acetic anhydride.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) until the product precipitates.

  • Filter the crude product, wash with water, and dry.

  • Purify the crude 2,6,8-trimethylpurine by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Visualizations

Synthesis_Pathway A 2,6-Dimethyl-4-aminopyrimidine B 2,6-Dimethyl-4-amino- 5-nitrosopyrimidine A->B NaNO2, Acetic Acid C 2,6-Dimethyl-4,5-diaminopyrimidine B->C Sodium Dithionite D 2,6,8-Trimethylpurine C->D Acetic Anhydride, Reflux

Caption: Synthetic pathway for 2,6,8-trimethylpurine.

Troubleshooting_Yield Start Low Yield of 2,6,8-Trimethylpurine Check_Purity Is the 4,5-diaminopyrimidine precursor pure? Start->Check_Purity Purify Purify precursor (recrystallization or chromatography) Check_Purity->Purify No Check_Conditions Are the cyclization conditions optimal? Check_Purity->Check_Conditions Yes Purify->Check_Conditions Optimize_Conditions Optimize temperature, reaction time, and solvent Check_Conditions->Optimize_Conditions No Check_Reagent Is the cyclizing agent appropriate and in sufficient excess? Check_Conditions->Check_Reagent Yes Success Improved Yield Optimize_Conditions->Success Change_Reagent Try alternative cyclizing agent (e.g., triethyl orthoacetate) Check_Reagent->Change_Reagent No Check_Reagent->Success Yes Change_Reagent->Success

Caption: Troubleshooting workflow for improving yield.

References

overcoming solubility issues with 1H-Purine, 2,6,8-trimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1H-Purine, 2,6,8-trimethyl-.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 1H-Purine, 2,6,8-trimethyl- in common laboratory solvents?

Q2: Why am I observing poor solubility of 1H-Purine, 2,6,8-trimethyl- in my experiments?

A2: Poor solubility of purine derivatives can be attributed to several factors, including strong intermolecular forces within the crystal lattice, the molecular weight of the compound, and the polarity of both the solute and the solvent.[3] For crystalline solids, the energy required to break the crystal lattice can be significant, leading to low solubility.

Q3: What general strategies can be employed to improve the solubility of poorly soluble compounds like 1H-Purine, 2,6,8-trimethyl-?

A3: Several techniques can be used to enhance the solubility of poorly water-soluble drugs.[4][5] These can be broadly categorized into physical and chemical modifications. Physical modifications include particle size reduction (micronization), use of co-solvents, and formulation as a solid dispersion.[3][4][6] Chemical modifications may involve pH adjustment or salt formation.[5]

Troubleshooting Guides

Issue: 1H-Purine, 2,6,8-trimethyl- precipitates out of solution upon standing.

Possible Cause: The initial dissolution may have resulted in a supersaturated solution, which is thermodynamically unstable. This can occur if the compound was dissolved at a higher temperature and then cooled, or if a volatile co-solvent was used and has since evaporated.

Troubleshooting Steps:

  • Re-dissolve with gentle heating: Warm the solution gently while stirring to redissolve the precipitate. Allow the solution to cool to the experimental temperature slowly.

  • Increase the amount of solvent: If the concentration is not critical, adding more solvent will reduce the concentration and may prevent precipitation.

  • Utilize a co-solvent: The addition of a water-miscible organic solvent can increase the solubility of the compound.[4]

Issue: The compound does not dissolve in the desired aqueous buffer.

Possible Cause: The pH of the buffer may not be optimal for the solubilization of 1H-Purine, 2,6,8-trimethyl-. Purine derivatives can have acidic or basic properties, and their solubility is often pH-dependent.

Troubleshooting Steps:

  • Adjust the pH: Systematically adjust the pH of the buffer to determine the optimal pH for solubility. For purine-like structures, exploring both acidic and basic conditions is recommended.

  • Use of a co-solvent: Introduce a small percentage of a water-miscible organic solvent such as DMSO or ethanol to the aqueous buffer.

  • Employ solubilizing agents: Consider the use of surfactants or cyclodextrins to enhance aqueous solubility.[4]

Experimental Protocols

Protocol 1: Determination of Approximate Solubility

Objective: To estimate the solubility of 1H-Purine, 2,6,8-trimethyl- in a given solvent.

Methodology:

  • Add a small, known amount of 1H-Purine, 2,6,8-trimethyl- to a fixed volume of the solvent in a clear vial.

  • Stir the mixture vigorously at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observe the solution. If all the solid has dissolved, add another known amount of the compound and repeat step 2.

  • Continue this process until a saturated solution is formed (i.e., solid material remains undissolved).

  • The approximate solubility can be calculated based on the total amount of dissolved solid in the known volume of solvent.

Protocol 2: Co-Solvent Titration for Enhanced Solubilization

Objective: To find a suitable co-solvent system for dissolving 1H-Purine, 2,6,8-trimethyl-.

Methodology:

  • Prepare a suspension of a known concentration of 1H-Purine, 2,6,8-trimethyl- in the primary solvent (e.g., water or buffer).

  • While stirring, add a co-solvent (e.g., ethanol, DMSO, or PEG 400) dropwise to the suspension.

  • Continue adding the co-solvent until the solid completely dissolves.

  • Record the final percentage (v/v) of the co-solvent required to achieve complete dissolution. This represents the minimum amount of co-solvent needed for that specific concentration.

Data Presentation

Table 1: Estimated Solubility of Trimethylated Purines in Common Solvents

SolventCaffeine (1,3,7-trimethylpurine-2,6-dione) SolubilityExpected Solubility for 1H-Purine, 2,6,8-trimethyl-
Water (25°C)~20 mg/mL[1]Low to Moderate
EthanolSoluble[1]Moderate to High
MethanolSoluble[1]Moderate to High
ChloroformSoluble[2]Moderate to High
DMSOHighly SolubleHigh

Note: The expected solubility is an estimation based on the properties of structurally similar compounds and should be experimentally verified.

Visualizations

experimental_workflow Solubility Troubleshooting Workflow start Start: Insoluble Compound check_concentration Is the concentration critical? start->check_concentration adjust_concentration Adjust concentration check_concentration->adjust_concentration No try_heating Try gentle heating check_concentration->try_heating Yes adjust_concentration->try_heating Still Insoluble success Success: Soluble adjust_concentration->success Soluble check_dissolution_heat Does it dissolve? try_heating->check_dissolution_heat use_cosolvent Use a co-solvent (e.g., DMSO, Ethanol) check_dissolution_heat->use_cosolvent No check_dissolution_heat->success Yes check_dissolution_cosolvent Does it dissolve? use_cosolvent->check_dissolution_cosolvent adjust_ph Adjust pH of the buffer check_dissolution_cosolvent->adjust_ph No check_dissolution_cosolvent->success Yes check_dissolution_ph Does it dissolve? adjust_ph->check_dissolution_ph use_surfactant Consider surfactants or cyclodextrins check_dissolution_ph->use_surfactant No check_dissolution_ph->success Yes failure Further investigation needed use_surfactant->failure

Caption: A decision-making workflow for troubleshooting solubility issues.

logical_relationship Factors Affecting Purine Solubility solubility Solubility of 1H-Purine, 2,6,8-trimethyl- sub_factors Solute Properties solubility->sub_factors sol_factors Solvent Properties solubility->sol_factors env_factors Environmental Factors solubility->env_factors mw Molecular Weight sub_factors->mw crystal Crystal Lattice Energy sub_factors->crystal polarity_solute Polarity sub_factors->polarity_solute polarity_solvent Polarity sol_factors->polarity_solvent h_bond Hydrogen Bonding Capacity sol_factors->h_bond temp Temperature env_factors->temp ph pH env_factors->ph pressure Pressure env_factors->pressure

Caption: Key factors influencing the solubility of purine compounds.

References

Technical Support Center: Stabilizing Trimethylated Purine Derivatives in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethylated purine derivatives, with a primary focus on the widely studied compound 1,3,7-trimethylxanthine (Caffeine), a likely candidate for inquiries related to "1H-Purine, 2,6,8-trimethyl-".

Frequently Asked Questions (FAQs)

Q1: I am trying to dissolve a compound referred to as "1H-Purine, 2,6,8-trimethyl-", but I am having trouble finding information on it. What could be the issue?

It is possible that the name "1H-Purine, 2,6,8-trimethyl-" is a non-standard or slightly inaccurate nomenclature. The most common and extensively studied trimethylated purine is 1,3,7-trimethylxanthine, also known as Caffeine.[1][2][3] Other trimethylated purine derivatives exist, but are less common. We recommend verifying the chemical structure and CAS number of your compound. This guide will focus on stabilizing solutions of Caffeine, which is likely to have similar solubility and stability characteristics to other trimethylated purines.

Q2: What are the general solubility properties of Caffeine?

Caffeine is a white, crystalline purine that is moderately soluble in water and various organic solvents.[1] Its solubility is temperature-dependent.

Q3: What factors can affect the stability of trimethylated purine derivatives in solution?

The stability of purine analogs in solution can be influenced by several factors, including:

  • pH: Extreme pH values (highly acidic or alkaline) can lead to the degradation of purine structures. For some purine analogs, stability is highest in slightly acidic to neutral solutions.

  • Temperature: Elevated temperatures can accelerate degradation. For long-term storage, refrigeration or freezing is generally recommended.

  • Light: Exposure to UV light can cause photodegradation of some purine derivatives.

  • Oxidizing Agents: Strong oxidizing agents can lead to the breakdown of the purine ring system.

Troubleshooting Guides

Issue 1: Poor Solubility of the Compound in Aqueous Solutions

  • Problem: The trimethylated purine derivative is not dissolving completely in water or buffer.

  • Possible Causes & Solutions:

    • Concentration is too high: The desired concentration may exceed the solubility limit of the compound at the current temperature.

    • Low Temperature: Solubility of many compounds, including caffeine, increases with temperature.

    • Incorrect Solvent: While water is a common solvent, some derivatives may require organic or co-solvents.

  • Experimental Protocol: Enhancing Aqueous Solubility

    • Heating: Gently warm the solution while stirring. For caffeine, solubility in water increases significantly with temperature.

    • Sonication: Use a sonicator bath to aid in the dissolution of suspended particles.

    • Co-solvents: If compatible with your experimental design, consider adding a small percentage of a water-miscible organic solvent such as ethanol, DMSO, or DMF. Always perform a small-scale test to ensure the co-solvent does not cause precipitation or degradation.

    • pH Adjustment: For some purine analogs, adjusting the pH of the solution may improve solubility. This should be done cautiously, as significant deviations from neutrality can affect stability.

Issue 2: Solution Instability and Compound Degradation

  • Problem: The prepared solution shows signs of degradation over time (e.g., color change, precipitation, loss of activity).

  • Possible Causes & Solutions:

    • Improper Storage Conditions: Exposure to light, elevated temperatures, or microbial contamination can lead to degradation.

    • Hydrolysis: The purine ring can be susceptible to hydrolysis, especially at non-optimal pH.

    • Oxidation: The compound may be sensitive to oxidation.

  • Experimental Protocol: Preparing and Storing Stable Solutions

    • Solvent Selection: Use high-purity, de-gassed solvents to minimize dissolved oxygen.

    • pH Control: Prepare solutions in a buffered system to maintain a stable pH, typically around neutral (pH 7.0-7.4) unless otherwise specified for your particular compound.

    • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect from light.

    • Temperature Control: For short-term storage (days to weeks), refrigerate solutions at 2-8 °C. For long-term storage, aliquot the solution into single-use vials and store at -20 °C or -80 °C to avoid repeated freeze-thaw cycles.

    • Inert Atmosphere: For highly sensitive compounds, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Solubility of Caffeine in Various Solvents at Different Temperatures

SolventTemperature (°C)Solubility ( g/100 mL)
Water252.17
Water8018.0
Water10067.0
Ethanol251.5
Acetone252.0
Chloroform255.5

Note: Data is compiled from various chemical data sources. Always refer to the certificate of analysis for your specific lot for the most accurate information.

Visualizations

Below are diagrams illustrating a general troubleshooting workflow for solution preparation and a simplified representation of a purine degradation pathway.

G Troubleshooting Workflow for Solution Preparation start Start: Prepare Solution dissolve Does the compound dissolve completely? start->dissolve stable Is the solution stable over time? dissolve->stable Yes troubleshoot_sol Troubleshoot Solubility: - Heat the solution - Sonicate - Use a co-solvent - Adjust pH dissolve->troubleshoot_sol No success Experimentally Ready Solution stable->success Yes troubleshoot_stab Troubleshoot Stability: - Check storage conditions (light, temp) - Use buffered solution - Store under inert gas stable->troubleshoot_stab No troubleshoot_sol->dissolve reassess Re-evaluate protocol or compound purity troubleshoot_sol->reassess troubleshoot_stab->stable troubleshoot_stab->reassess

Caption: A flowchart for troubleshooting common issues in solution preparation.

PurineDegradation Simplified Purine Degradation Pathway PurineNucleotides Purine Nucleotides (e.g., AMP, GMP) Nucleosides Nucleosides (e.g., Adenosine, Guanosine) PurineNucleotides->Nucleosides Nucleotidases PurineBases Purine Bases (e.g., Hypoxanthine, Guanine) Nucleosides->PurineBases Purine Nucleoside Phosphorylase Xanthine Xanthine PurineBases->Xanthine Guanase / Xanthine Oxidase UricAcid Uric Acid (Final Product in Humans) Xanthine->UricAcid Xanthine Oxidase

Caption: A simplified overview of the metabolic breakdown of purines.[4][5][6][7][8]

References

Technical Support Center: Synthesis of 2,6,8-Trimethylpurine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, experimental protocols, and process diagrams to support the synthesis of 2,6,8-trimethylpurine, focusing on the minimization of side-products.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of substituted purines, based on the principles of the Traube purine synthesis, which is a versatile method for creating the purine ring system.[1][2]

Q1: My overall yield is significantly lower than expected. What are the likely causes?

A1: Low yields in purine synthesis can stem from several factors:

  • Incomplete Cyclization: The final ring-closing step to form the imidazole portion of the purine is often the most challenging. Ensure that the cyclization conditions (e.g., heating in acetic anhydride or formamide) are sufficiently forcing, but not so harsh that they cause degradation.[3]

  • Poor Quality Starting Material: The synthesis is highly dependent on the purity of the precursor, 4,5-diamino-2,6-dimethylpyrimidine. Impurities in this starting material can lead to a cascade of side-reactions.[4] Consider recrystallizing the diaminopyrimidine before use.

  • Suboptimal pH Control: During the initial nitrosation and subsequent reduction steps to prepare the diaminopyrimidine, pH control is critical.[4][5] Deviation from optimal pH can lead to incomplete reaction or the formation of undesired byproducts.

  • Product Loss During Workup: Ensure that the pH during aqueous extraction is carefully controlled to prevent the protonation and dissolution of your purine product into the aqueous layer.

Q2: I'm observing a persistent impurity that is difficult to separate by column chromatography. What could it be?

A2: A common and difficult-to-separate impurity is the uncyclized intermediate, such as a 5-acetylamino-4-aminopyrimidine derivative.

  • Formation: This occurs when the cyclodehydration step is incomplete. The intermediate is often polar and may co-elute with the desired product.

  • Troubleshooting:

    • Extend Reaction Time/Increase Temperature: Re-subject the impure mixture to the cyclization conditions (e.g., reflux in acetic anhydride) for a longer duration or at a slightly higher temperature to drive the reaction to completion.

    • Change Cyclizing Reagent: If acetic anhydride is failing, consider using polyphosphoric acid (PPA) or heating at high temperatures in formamide, which are common reagents for Traube synthesis.[3]

    • Derivative Formation: In some cases, derivatizing the mixture can alter the polarity of the components enough to allow for separation. However, this adds complexity to the synthesis.

Q3: My NMR analysis suggests the presence of N-alkylated isomers. How can I prevent this?

A3: The purine ring has multiple nucleophilic nitrogen atoms (N7 and N9 being common sites for alkylation), which can lead to isomeric mixtures if alkylating agents are used.[6][7]

  • Problem: While 2,6,8-trimethylpurine itself is fully substituted on the carbons, this issue is critical if the synthesis involves a final methylation step. Direct alkylation of a purine core often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and major product.[7][8]

  • Minimization Strategy:

    • Use a Pre-Methylated Precursor: The most effective strategy is to use starting materials that already contain the necessary methyl groups, such as 4,5-diamino-2,6-dimethylpyrimidine, and introduce the C8-methyl group via a cyclizing agent like acetic anhydride. This avoids a separate, non-selective alkylation step.

    • Control of Conditions: If alkylation must be performed, reaction conditions can influence regioselectivity. Kinetically controlled conditions (lower temperatures) may favor the N7 isomer, while thermodynamically controlled conditions (higher temperatures, longer reaction times) favor the N9 isomer.[7][8]

Quantitative Data Summary

Optimizing reaction conditions is key to maximizing yield and minimizing side-products. The following tables provide a summary of how different parameters can affect the outcome of key steps in a typical Traube-style purine synthesis.

Table 1: Effect of Cyclization Conditions on Yield

Cyclizing Reagent Temperature (°C) Typical Reaction Time (h) Expected Yield Common Side-Products
Acetic Anhydride 120-140 (Reflux) 4 - 8 Moderate to Good Uncyclized 5-acetylamino intermediate, thermal degradation products.
Formamide 170 - 190 2 - 4 Good Can introduce formyl groups if primary amines are present.[3]
Triethyl Orthoacetate 130-150 6 - 12 Moderate Slower reaction rate, may lead to incomplete conversion.

| Polyphosphoric Acid (PPA) | 100 - 130 | 1 - 3 | Good to Excellent | Harsh conditions, can lead to charring if not controlled. |

Table 2: Influence of Base and Solvent on N-Alkylation Regioselectivity (Illustrative for Purine Core)

Base Solvent Temperature N9:N7 Ratio Reference
NaH DMF Room Temp ~5:1 [9]
K₂CO₃ Acetonitrile Reflux Variable, often mixture General observation

| (Bu)₄NOH | Dioxane (Microwave) | 150 °C | >95:5 (N9 selective) |[6] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of 2,6,8-trimethylpurine, assuming a standard Traube synthesis pathway.

Protocol 1: Synthesis of 2,6,8-Trimethylpurine

This protocol is based on the cyclization of 4,5-diamino-2,6-dimethylpyrimidine.

Materials:

  • 4,5-diamino-2,6-dimethylpyrimidine

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Sodium hydroxide (NaOH) solution, 10% w/v

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1.0 equivalent of 4,5-diamino-2,6-dimethylpyrimidine.

  • Addition of Reagent: Add 10-15 equivalents of acetic anhydride. Using an excess ensures it acts as both the reagent and solvent.

  • Cyclization: Heat the reaction mixture to reflux (approx. 130-140°C) and maintain for 5-7 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting material.

  • Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture over crushed ice to quench the excess acetic anhydride.

  • Neutralization: Once the ice has melted, neutralize the acidic solution by slowly adding 10% NaOH solution until the pH is approximately 8-9. This will precipitate the crude product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a small-scale reaction).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane/methanol as the eluent system.

Process Diagrams

The following diagrams illustrate the key chemical transformations and workflows discussed.

Reaction Pathway

This diagram shows the primary reaction for forming 2,6,8-trimethylpurine and the formation of a common side-product due to incomplete cyclization.

A 4,5-Diamino- 2,6-dimethylpyrimidine p1 A->p1 B Acetic Anhydride (Reagent & Solvent) B->p1 C 2,6,8-Trimethylpurine (Desired Product) D 5-Acetylamino-4-amino- 2,6-dimethylpyrimidine (Side-Product) p1->C Reflux, Heat (Complete Cyclization) p1->D Insufficient Heat/Time (Incomplete Reaction) p2

Caption: Main reaction pathway and formation of the uncyclized side-product.

General Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve common issues during the synthesis.

start_node Start Synthesis A Run Reaction & Workup start_node->A process_node process_node decision_node decision_node end_node Pure Product Obtained fail_node Re-evaluate Strategy B Analyze Crude Product (TLC, NMR) A->B C Yield & Purity Acceptable? B->C D Purify by Chromatography C->D Yes E Low Yield? C->E No D->end_node F Check Workup pH & Starting Material Purity E->F Yes G Impurity Present? E->G No F->fail_node G->fail_node No H Re-run Cyclization (More Forcing Conditions) G->H Yes H->B

Caption: A logical workflow for troubleshooting synthesis and purification issues.

References

Optimizing In Vitro Dosage of 2,6,8-trimethyl-1H-purine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for establishing optimal in vitro dosages of the novel compound, 2,6,8-trimethyl-1H-purine. Due to the limited specific data on this particular purine analog, this guide focuses on established methodologies and best practices for determining appropriate experimental concentrations for new chemical entities in a preclinical setting.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the in vitro dosage of 2,6,8-trimethyl-1H-purine?

A1: The initial step is to perform a dose-response screening to determine the cytotoxic or cytostatic concentration range of the compound. This is typically achieved by conducting a cytotoxicity assay with a broad range of concentrations on the cell line(s) of interest. The goal is to identify the concentration that induces a 50% reduction in cell viability (IC50) or cell growth (GI50).

Q2: What are the recommended starting concentrations for a dose-response study?

A2: For a novel compound with unknown activity, it is advisable to start with a wide concentration range, typically from nanomolar (nM) to high micromolar (µM) or even millimolar (mM) levels, depending on the compound's solubility. A common starting point is a serial dilution series, for example, from 0.01 µM to 100 µM.

Q3: How do I choose the appropriate in vitro assay to determine the optimal dosage?

A3: The choice of assay depends on the expected biological effect of 2,6,8-trimethyl-1H-purine.

  • For assessing cell death, cytotoxicity assays such as the LDH release assay are suitable.[1]

  • To measure metabolic activity and cell viability, assays like the MTT, MTS, or resazurin reduction assays are commonly used.[2]

  • For evaluating cell proliferation, a direct cell counting method or a DNA synthesis assay (e.g., BrdU incorporation) can be employed.

Q4: My compound is not showing any effect even at high concentrations. What should I do?

A4: There are several potential reasons for a lack of activity:

  • Solubility: Ensure that 2,6,8-trimethyl-1H-purine is fully dissolved in the culture medium at the tested concentrations. Consider using a different solvent or a lower concentration of the stock solution.

  • Compound Stability: The compound may be unstable in the culture medium over the incubation period. Assess its stability under experimental conditions.

  • Cell Line Specificity: The chosen cell line may not be sensitive to the compound. Test on a panel of different cell lines to identify a responsive model.

  • Mechanism of Action: The compound may have a specific molecular target that is not critical for cell viability in the tested model or the endpoint being measured is not appropriate. Consider assays that measure more specific cellular events.

Q5: I am observing high variability between my replicate wells. How can I reduce this?

A5: High variability can be caused by several factors:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes for accurate cell dispensing.

  • Edge Effects: Wells on the periphery of the microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.

  • Compound Precipitation: Visually inspect the wells after adding the compound to ensure it remains in solution.

  • Pipetting Errors: Use precise pipetting techniques and ensure proper mixing of the compound in the media.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values
Symptom Possible Cause Suggested Solution
IC50 value varies significantly between experiments.Inconsistent cell passage number or confluency.Use cells within a defined passage number range and ensure consistent confluency at the time of treatment.
Variability in incubation time.Strictly adhere to the same incubation time for all experiments.
Different batches of compound or reagents.Use the same batch of compound and reagents for a set of comparative experiments. If a new batch is used, perform a bridging experiment to compare its activity with the previous batch.
Guide 2: Poor Dose-Response Curve
Symptom Possible Cause Suggested Solution
The dose-response curve is flat (no significant effect).See FAQ Q4.Refer to the troubleshooting steps outlined in FAQ Q4.
The curve does not reach a plateau at high concentrations.Compound solubility limit has been reached.Determine the maximum soluble concentration of the compound in the culture medium and do not exceed it.
The compound may have off-target effects at high concentrations.Investigate potential off-target activities or consider that the observed effect is not specific.
The curve shows a biphasic (U-shaped) response.The compound may have hormetic effects (low-dose stimulation, high-dose inhibition).This is a real biological phenomenon. Report the full dose-response curve and consider the implications for the mechanism of action.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 2,6,8-trimethyl-1H-purine stock solution (e.g., in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of 2,6,8-trimethyl-1H-purine in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After the MTT incubation, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.[1]

Materials:

  • 2,6,8-trimethyl-1H-purine stock solution

  • Cell line of interest

  • Complete cell culture medium (serum-free medium is often recommended during the assay)

  • 96-well flat-bottom microplates

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate and allow them to adhere.

  • Prepare serial dilutions of 2,6,8-trimethyl-1H-purine in serum-free medium.

  • Replace the culture medium with the compound dilutions. Include controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and a vehicle control.

  • Incubate for the desired time.

  • After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture to each well of the new plate and incubate according to the manufacturer's instructions (typically 10-30 minutes at room temperature, protected from light).

  • Add the stop solution.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity for each concentration using the values from the spontaneous and maximum LDH release controls.

Visualizations

Caption: General workflow for in vitro dose-response determination.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Purinergic Receptor (Hypothetical Target) SecondMessenger Second Messenger (e.g., cAMP, Ca2+) Receptor->SecondMessenger Activates Purine 2,6,8-trimethyl-1H-purine Purine->Receptor Binds to KinaseCascade Kinase Cascade (e.g., MAPK/ERK) SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression Translocates to Nucleus CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) GeneExpression->CellularResponse

References

Technical Support Center: Mass Spectrometry Analysis of 1H-Purine, 2,6,8-trimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Purine, 2,6,8-trimethyl- in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and formula of 1H-Purine, 2,6,8-trimethyl-?

The chemical formula for 1H-Purine, 2,6,8-trimethyl- is C₈H₁₀N₄. Its monoisotopic mass is 162.0905 g/mol . When protonated, as is common in electrospray ionization (ESI), the expected [M+H]⁺ ion would have an m/z of 163.0978.

Q2: I am not seeing the molecular ion peak. What are the common causes?

The absence of a clear molecular ion peak can be due to several factors:

  • In-source fragmentation: The molecule may be fragmenting in the ion source before it reaches the mass analyzer. This can be influenced by the source temperature and voltage settings.

  • Ionization technique: Electron ionization (EI) is a "hard" ionization technique that often leads to extensive fragmentation and a weak or absent molecular ion peak. Softer ionization methods like ESI or Chemical Ionization (CI) are more likely to produce a prominent molecular ion.

  • Analyte concentration: An overly concentrated sample can lead to ion suppression, while a too-dilute sample may not produce a strong enough signal.

Q3: What are the most common adducts I might see for this compound in ESI-MS?

In addition to the protonated molecule [M+H]⁺, you may observe adducts with sodium [M+Na]⁺ (m/z 185.0797) or potassium [M+K]⁺ (m/z 201.0536), especially if there are trace amounts of these salts in your sample or mobile phase. Acetonitrile, a common mobile phase component, can also form an adduct [M+ACN+H]⁺ (m/z 204.1244).

Troubleshooting Common Mass Spectrometry Issues

This section provides guidance on specific problems you may encounter during the analysis of 1H-Purine, 2,6,8-trimethyl-.

Issue 1: Poor or No Signal Intensity

If you are observing a weak signal or no signal at all, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Signal Intensity

start Start: Poor Signal check_concentration Verify Sample Concentration (1-10 µg/mL) start->check_concentration check_source Optimize Ion Source Parameters (e.g., Temperature, Voltages) check_concentration->check_source Concentration OK check_mobile_phase Check Mobile Phase Composition and pH check_source->check_mobile_phase Parameters Optimized check_instrument Instrument Maintenance Check (e.g., Clean Source, Calibrate) check_mobile_phase->check_instrument Mobile Phase OK solution Signal Improved check_instrument->solution Instrument OK

Caption: Troubleshooting workflow for addressing poor signal intensity.

Quantitative Troubleshooting Parameters

ParameterRecommended RangePotential Issue if Outside Range
Sample Concentration1 - 10 µg/mLToo low: Weak signal. Too high: Ion suppression.
ESI Capillary Voltage3 - 5 kVIncorrect voltage can lead to poor ionization efficiency.
Source Temperature100 - 300 °CTemperature affects desolvation and can cause thermal degradation.
Mobile Phase pH2 - 9pH can affect the ionization state of the analyte.
Issue 2: Unexpected or Unclear Fragmentation Pattern

If the observed fragmentation pattern is not what you expect or is difficult to interpret, consider the following.

Logical Flow for Interpreting Fragmentation

start Unexpected Fragments check_molecular_ion Confirm [M+H]⁺ Peak start->check_molecular_ion propose_pathway Propose Fragmentation Pathway check_molecular_ion->propose_pathway [M+H]⁺ Confirmed compare_literature Compare to Similar Compounds (e.g., Caffeine) propose_pathway->compare_literature verify_fragments Verify Key Fragment Masses compare_literature->verify_fragments conclusion Confident Identification verify_fragments->conclusion Fragments Match

Caption: A logical approach to interpreting unexpected fragmentation patterns.

Proposed Fragmentation Pathway for [M+H]⁺ of 1H-Purine, 2,6,8-trimethyl-

Based on the fragmentation of similar methylated purines like caffeine, the following fragmentation pathway is proposed for the [M+H]⁺ ion (m/z 163.1).

parent [M+H]⁺ m/z 163.1 frag1 Loss of CH₃ m/z 148.1 parent->frag1 -15 Da frag2 Loss of CH₃N m/z 134.1 parent->frag2 -29 Da frag3 Loss of CO m/z 106.1 frag2->frag3 -28 Da frag4 Loss of HCN m/z 79.0 frag3->frag4 -27 Da

Caption: Proposed fragmentation pathway for protonated 1H-Purine, 2,6,8-trimethyl-.

Common Fragment Losses

Neutral LossMass (Da)Corresponding Fragment (m/z)Likely Origin
Methyl radical (•CH₃)15.02148.1Loss of a methyl group from the purine ring.
Methylenimine (CH₂=NH)29.02134.1Rearrangement and loss involving a methyl group and ring nitrogen.
Carbon monoxide (CO)28.00106.1Loss from the pyrimidine ring of the purine structure.
Hydrogen cyanide (HCN)27.0179.0Fragmentation of the imidazole ring.

Experimental Protocol: LC-MS/MS Analysis

This section provides a detailed methodology for the analysis of 1H-Purine, 2,6,8-trimethyl- using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of 1H-Purine, 2,6,8-trimethyl- in methanol.

  • Working Solutions: Serially dilute the stock solution with 50:50 methanol:water to create a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Matrix: If analyzing in a biological matrix (e.g., plasma, urine), perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of the sample. Vortex and centrifuge at 10,000 x g for 10 minutes. Dilute the supernatant with water prior to injection.

2. Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. Mass Spectrometry Parameters (Positive ESI)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4.0 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
MS1 Scan Range m/z 50 - 300
MS/MS Transitions Precursor: 163.1; Products: 148.1, 134.1, 106.1
Collision Energy Optimize for each transition (start around 15-25 eV)

Technical Support Center: 2,6,8-Trimethylpurine NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering challenges with the NMR analysis of 2,6,8-trimethylpurine. The overlapping signals of the three methyl groups and the low hydrogen-to-carbon ratio in the purine core can lead to ambiguous spectra.[1] This guide offers detailed protocols and strategies to achieve unambiguous peak assignment.

Troubleshooting Guide: Resolving Ambiguous NMR Peaks

Ambiguous or poor-quality NMR spectra can arise from several factors, from sample preparation to the inherent properties of the molecule. The following table and workflow provide a systematic approach to identifying and resolving these common issues.

Table 1: Common NMR Issues and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Broad Peaks / Poor Resolution - Sample concentration is too high, leading to viscosity issues.[2] - Presence of paramagnetic impurities (e.g., dissolved oxygen, metal ions). - Undissolved solid particles in the NMR tube.[2][3] - Poor magnetic field homogeneity (shimming).- Prepare a more dilute sample (5-25 mg is often sufficient for ¹H NMR).[2] - Degas the sample using the freeze-pump-thaw technique or by flushing with an inert gas like nitrogen.[2] - Filter the sample through a pipette with a glass wool plug into the NMR tube.[2][3] - Ensure the sample is shimmed correctly; for automated systems, allow the topshim routine to complete.[4]
Low Signal-to-Noise (S/N) Ratio - Sample concentration is too low. - Insufficient number of scans. - Incorrect receiver gain setting.- Increase the sample concentration, especially for ¹³C NMR which is inherently less sensitive.[5] - Increase the number of scans (NS). Halving the sample quantity may require quadrupling the number of scans to achieve similar S/N.[2] - Check and optimize the receiver gain (rga) before acquisition.
Overlapping Methyl Signals - The chemical environments of the 2, 6, and 8-methyl groups are very similar, causing their ¹H signals to be close in chemical shift.- Use a higher-field NMR spectrometer to increase spectral dispersion. - Employ 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY to resolve correlations and assign peaks unambiguously.[6][7]
Difficulty Assigning Purine Core Carbons - Quaternary carbons (C4, C5) have no attached protons and thus do not appear in HSQC or DEPT-135 spectra. - Low natural abundance and sensitivity of ¹³C.[8]- Use a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This technique shows correlations between protons and carbons over 2-3 bonds, allowing for the assignment of quaternary carbons from nearby methyl protons.[9][10][11]
Workflow for Resolving Ambiguous Peaks

The following diagram outlines a logical workflow for the structural elucidation of 2,6,8-trimethylpurine, progressing from basic 1D experiments to advanced 2D techniques for unambiguous assignment.

G Workflow for NMR Peak Resolution start Prepare High-Quality NMR Sample H1_NMR Acquire 1D ¹H NMR start->H1_NMR C13_NMR Acquire 1D ¹³C NMR (Proton Decoupled) H1_NMR->C13_NMR check_ambiguity Are Peaks Ambiguous? C13_NMR->check_ambiguity COSY Acquire 2D ¹H-¹H COSY (H-H Coupling) check_ambiguity->COSY Yes elucidate Final Structure Elucidation check_ambiguity->elucidate No HSQC Acquire 2D ¹H-¹³C HSQC (Direct C-H Correlation) HMBC Acquire 2D ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC COSY->HSQC NOESY Acquire 2D ¹H-¹H NOESY (Through-Space Correlation) HMBC->NOESY assign_quaternary Assign Quaternary Carbons (C4, C5) HMBC->assign_quaternary assign_methyls Assign Methyl Groups (C2-Me, C6-Me, C8-Me) NOESY->assign_methyls assign_quaternary->elucidate assign_methyls->elucidate

Caption: A logical workflow for resolving ambiguous NMR peaks.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C chemical shifts for 2,6,8-trimethylpurine?

A1: Precise, experimentally verified chemical shifts for 2,6,8-trimethylpurine are not widely published. However, based on data from related purine structures and general chemical shift principles, the following ranges can be expected.[12][13][14][15] Final assignments must be confirmed with 2D NMR data.

Table 2: Estimated Chemical Shifts for 2,6,8-trimethylpurine in CDCl₃

AssignmentAtom TypeEstimated ¹H Shift (ppm)Estimated ¹³C Shift (ppm)
2-CH₃Proton2.5 - 2.815 - 25
6-CH₃Proton2.6 - 2.918 - 28
8-CH₃Proton2.7 - 3.020 - 30
N7-H or N9-HProton> 8.0 (if present)N/A
C2CarbonN/A150 - 160
C4CarbonN/A148 - 158
C5CarbonN/A120 - 130
C6CarbonN/A155 - 165
C8CarbonN/A145 - 155

Note: The N-H proton signal can be broad and its chemical shift is highly dependent on solvent and concentration. In many aprotic solvents, it may not be readily observed without specific experimental setups.

Q2: How can I definitively assign the three overlapping methyl group signals?

A2: Unambiguous assignment of the 2-CH₃, 6-CH₃, and 8-CH₃ signals requires 2D NMR experiments that reveal through-bond and through-space correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment. It shows correlations between protons and carbons that are 2 or 3 bonds apart.[11]

    • The protons of the 2-CH₃ group should show a correlation to the C2 carbon.

    • The protons of the 6-CH₃ group should show correlations to the C6 and C5 carbons.

    • The protons of the 8-CH₃ group should show a correlation to the C8 and potentially the C4 and C5 carbons depending on the specific tautomer present.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in 3D space (< 5 Å), regardless of bonding.[16][17] If an N-H proton is present and assigned (e.g., N7-H or N9-H), NOESY can be decisive.

    • For example, if the purine exists as the N9-H tautomer, the 8-CH₃ protons may show a NOE cross-peak to the N9-H proton.

    • Similarly, if it is the N7-H tautomer, the 8-CH₃ and 6-CH₃ protons may show NOEs to the N7-H proton.

The combination of HMBC to link methyl groups to specific carbons in the purine ring and NOESY to establish spatial proximities provides a powerful and definitive method for assignment.

Q3: What is the recommended experimental protocol for acquiring high-quality NMR spectra of 2,6,8-trimethylpurine?

A3: Adherence to a proper experimental protocol is crucial for obtaining high-quality, interpretable spectra.

Experimental Protocol: NMR Analysis of 2,6,8-trimethylpurine

  • Sample Preparation:

    • Solvent Selection: Use a high-quality deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆). The solvent choice can affect chemical shifts.[2]

    • Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.5-0.6 mL of solvent.[5] For ¹³C and 2D NMR, a more concentrated sample (20-30 mg) is preferable to reduce acquisition time.

    • Filtration: To remove particulate matter that degrades spectral quality, filter the solution through a pipette containing a tight plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[2][3]

    • Internal Standard: TMS (tetramethylsilane) is typically used as an internal reference (0 ppm), though the residual solvent peak can also be used for secondary referencing.[3]

  • 1D NMR Acquisition:

    • ¹H NMR:

      • Acquire 16-64 scans (NS).

      • Ensure the spectral width (SW) covers the expected range (e.g., -1 to 12 ppm).

      • Use a relaxation delay (d1) of 1-2 seconds.

    • ¹³C NMR:

      • Use proton decoupling.

      • Acquire a larger number of scans (e.g., 1024 or more) due to the low sensitivity of ¹³C.

      • Use a wider spectral width (e.g., 0 to 220 ppm).[14]

  • 2D NMR Acquisition:

    • HSQC: Use standard parameters to correlate directly attached protons and carbons. This is a sensitive experiment and can usually be completed in under an hour.[9][11]

    • HMBC: This experiment is crucial for identifying long-range correlations to quaternary carbons. It is less sensitive than HSQC and may require longer acquisition times (2-12 hours). Optimize the long-range coupling delay for an expected J-coupling of 8-10 Hz.[9][11]

    • NOESY: Use a mixing time (d8) of 500-800 ms to observe key spatial correlations. This experiment is also less sensitive and may require several hours of acquisition.

  • Data Processing:

    • Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to improve the signal-to-noise ratio.

    • Carefully phase and baseline correct all spectra.

    • Reference the spectra correctly using the internal standard or the known solvent peak chemical shift.

Q4: Which 2D NMR experiments are most useful for the structure elucidation of 2,6,8-trimethylpurine, and what information does each provide?

A4: For a molecule like 2,6,8-trimethylpurine, a specific suite of 2D NMR experiments is essential for complete structural assignment. The diagram below illustrates the role of each key experiment.

G Application of 2D NMR Techniques mol 2,6,8-Trimethylpurine p1 mol->p1 p2 mol->p2 cosy COSY (¹H-¹H) cosy_info Identifies J-coupled protons. (Limited use here due to isolated methyls) cosy->cosy_info hsqc HSQC (¹H-¹³C) hsqc_info Correlates methyl protons to their directly attached methyl carbons. hsqc->hsqc_info hmbc HMBC (¹H-¹³C) hmbc_info Links methyl protons to carbons 2-3 bonds away (C2, C4, C5, C6, C8). CRITICAL for assigning quaternary carbons. hmbc->hmbc_info noesy NOESY (¹H-¹H) noesy_info Identifies protons close in space. CRITICAL for differentiating methyls based on proximity to each other or an N-H proton. noesy->noesy_info p1->cosy p1->hsqc p2->hmbc p2->noesy

Caption: Key 2D NMR experiments and their specific applications.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment is the starting point for C-H assignment. It generates a cross-peak for each carbon that has directly attached protons, correlating the ¹H and ¹³C chemical shifts.[9][10] For 2,6,8-trimethylpurine, it will show three cross-peaks, connecting each methyl proton signal to its corresponding methyl carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this specific problem. It reveals correlations between protons and carbons over two to three bonds.[9][11][18] This allows you to "walk" from the known proton signals of the methyl groups to the unknown carbon signals of the purine core, including the quaternary carbons that are invisible in HSQC.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial arrangement of the molecule.[16][17] It detects protons that are physically close to one another (< 5Å). This is essential for differentiating the methyl groups by observing their proximity to any N-H proton or to each other.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are spin-spin coupled (typically over 2-3 bonds).[6][19] For 2,6,8-trimethylpurine, its utility is limited because the three methyl groups are isolated spin systems and will not show cross-peaks to each other.

References

addressing off-target effects of 1H-Purine, 2,6,8-trimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological activity and off-target effects of 1H-Purine, 2,6,8-trimethyl- is limited in publicly available literature. The following troubleshooting guide and FAQs are based on the known activities of structurally related trimethylated purines, such as caffeine and theophylline, which belong to the methylxanthine class of compounds. Researchers should validate these potential off-target effects for their specific experimental system.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected effects on cell proliferation and viability that do not correlate with the intended target pathway. What could be the cause?

A1: Unexpected effects on cell proliferation and viability could be due to off-target activities common to trimethylated purines. Many purine analogs are known to be kinase inhibitors, and it is possible that 1H-Purine, 2,6,8-trimethyl- inhibits kinases crucial for cell survival and proliferation. Additionally, compounds of this class can act as antagonists of adenosine receptors or inhibitors of phosphodiesterases (PDEs), which can modulate intracellular signaling pathways controlling cell growth and survival.[1][2][3][4][5]

Q2: Our in vivo studies are showing central nervous system (CNS) related side effects such as anxiety or tremors. Is this a known off-target effect?

A2: Yes, CNS-related side effects are a hallmark of methylxanthines like caffeine and theophylline.[6][7][8][9][10][11] These effects are primarily mediated by the blockade of adenosine receptors in the brain, which leads to increased neuronal excitability.[2][8] If you are observing similar phenotypes, it is highly probable that 1H-Purine, 2,6,8-trimethyl- is crossing the blood-brain barrier and acting as an adenosine receptor antagonist.

Q3: We are seeing unexpected changes in intracellular cyclic AMP (cAMP) levels. What is a likely off-target mechanism?

A3: A likely off-target mechanism for altered cAMP levels is the inhibition of phosphodiesterases (PDEs).[1][2][12] PDEs are enzymes responsible for the degradation of cAMP. Inhibition of PDEs by a compound like 1H-Purine, 2,6,8-trimethyl- would lead to an accumulation of intracellular cAMP, which can have widespread effects on various signaling pathways.

Q4: Our experiments are showing unexpected cardiovascular effects, such as changes in heart rate or contractility. Could this be an off-target effect?

A4: Yes, cardiovascular effects are a known off-target activity of methylxanthines.[13][14][15] These effects can be attributed to both adenosine receptor antagonism and PDE inhibition in cardiac tissues.[1][13] This can lead to an increase in heart rate (tachycardia) and in some cases, arrhythmias.[13]

Q5: How can we begin to identify the specific off-targets of 1H-Purine, 2,6,8-trimethyl- in our system?

A5: A systematic approach to identifying off-targets is recommended. Start with a broad kinase screen to assess for inhibitory activity against a panel of human kinases.[3][4][5] Additionally, consider performing competitive binding assays for adenosine receptors. To investigate PDE inhibition, you can perform enzymatic assays with a panel of PDE isoforms. A general workflow for investigating off-target effects is provided in the troubleshooting section.

Troubleshooting Guide

Issue: Inconsistent or unexpected experimental results.

Potential Cause: Off-target effects of 1H-Purine, 2,6,8-trimethyl-.

Troubleshooting Workflow:

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Data Analysis & Confirmation A Unexpected Phenotype Observed B Review Literature for Related Compounds (e.g., Methylxanthines) A->B C Hypothesize Potential Off-Targets (Kinases, Adenosine Receptors, PDEs) B->C D Kinase Profiling Screen C->D E Adenosine Receptor Binding Assay C->E F Phosphodiesterase (PDE) Inhibition Assay C->F G Analyze Screening Data to Identify Potential Hits D->G E->G F->G H Confirm Hits with Dose-Response Studies G->H I Validate in Cellular Context H->I

Caption: Workflow for Investigating Off-Target Effects.

Quantitative Data for Related Compounds

The following table summarizes the known inhibitory activities of caffeine and theophylline against common off-targets. This data can be used as a reference for designing experiments to test for similar activities of 1H-Purine, 2,6,8-trimethyl-.

CompoundTargetAssay TypeIC50 / KiReference
Caffeine Adenosine A1 ReceptorBinding AssayKi: 12 µM[2]
Adenosine A2A ReceptorBinding AssayKi: 40 µM[2]
Phosphodiesterase (non-selective)Enzymatic AssayIC50: ~100 µM[12]
Theophylline Adenosine A1 ReceptorBinding AssayKi: 13 µM[1][12]
Adenosine A2A ReceptorBinding AssayKi: 10 µM[1][12]
Phosphodiesterase (PDE3)Enzymatic AssayIC50: ~100 µM[1]
Phosphodiesterase (PDE4)Enzymatic AssayIC50: ~100 µM[1]

Key Experimental Protocols

Kinase Profiling Assay (General Protocol)

Objective: To identify potential off-target kinase inhibition by 1H-Purine, 2,6,8-trimethyl-.

Methodology:

  • Compound Preparation: Prepare a stock solution of 1H-Purine, 2,6,8-trimethyl- in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: Utilize a multi-well plate containing a panel of purified recombinant kinases.

  • Reaction Mixture: For each kinase, prepare a reaction mixture containing the kinase, a suitable substrate (peptide or protein), and ATP.

  • Incubation: Add 1H-Purine, 2,6,8-trimethyl- at a screening concentration (e.g., 10 µM) to the reaction mixture and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Measure kinase activity by quantifying the amount of phosphorylated substrate. This is often done using a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay.

  • Data Analysis: Calculate the percent inhibition of each kinase by comparing the activity in the presence of the compound to a vehicle control.

Adenosine Receptor Competitive Binding Assay (General Protocol)

Objective: To determine if 1H-Purine, 2,6,8-trimethyl- binds to adenosine receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the adenosine receptor subtype of interest (e.g., A1 or A2A).

  • Radioligand: Select a suitable radiolabeled ligand that is known to bind to the receptor (e.g., [3H]DPCPX for A1 receptors).

  • Competition Reaction: In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of 1H-Purine, 2,6,8-trimethyl-.

  • Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Measure the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the compound and determine the Ki value.

Signaling Pathways

The following diagrams illustrate the two primary off-target pathways associated with methylxanthines.

G cluster_0 Adenosine Receptor Antagonism cluster_1 Effect of 1H-Purine, 2,6,8-trimethyl- Adenosine Adenosine AR Adenosine Receptor Adenosine->AR Binds AC_inactive Inactive Adenylate Cyclase AR->AC_inactive Inhibits AC_active Active Adenylate Cyclase cAMP cAMP AC_active->cAMP Produces ATP ATP ATP->AC_active PKA PKA cAMP->PKA Activates Cellular_Response_A Cellular Response (e.g., Decreased Neuronal Firing) PKA->Cellular_Response_A Compound 1H-Purine, 2,6,8-trimethyl- Compound->AR Blocks

Caption: Adenosine Receptor Antagonism Pathway.

G cluster_0 Phosphodiesterase (PDE) Inhibition cluster_1 Effect of 1H-Purine, 2,6,8-trimethyl- AC Adenylate Cyclase cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC PDE Phosphodiesterase cAMP->PDE Degraded by PKA PKA cAMP->PKA Activates AMP AMP PDE->AMP Cellular_Response_P Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response_P Compound 1H-Purine, 2,6,8-trimethyl- Compound->PDE Inhibits

Caption: Phosphodiesterase (PDE) Inhibition Pathway.

References

Validation & Comparative

A Comparative Analysis of 2,6,8-trimethylpurine and Caffeine: Adenosine Receptor and Phosphodiesterase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2,6,8-trimethylpurine and the well-characterized methylxanthine, caffeine. The primary focus of this comparison is their interaction with adenosine receptors and phosphodiesterase (PDE) enzymes, key targets in various physiological processes and drug development efforts. While extensive data is available for caffeine, a comprehensive pharmacological profile for 2,6,8-trimethylpurine is less documented in publicly available literature. This guide summarizes the existing experimental data and provides a framework for understanding the potential activities of 2,6,8-trimethylpurine based on the broader class of substituted purines.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the binding affinity of caffeine to adenosine receptors and its inhibitory activity against phosphodiesterases. Due to a lack of specific experimental data in the reviewed literature, the corresponding values for 2,6,8-trimethylpurine are not available.

Table 1: Adenosine Receptor Binding Affinity (Ki in µM)

CompoundA1 ReceptorA2A ReceptorA2B ReceptorA3 Receptor
Caffeine 12-402.4-19~80>100
2,6,8-trimethylpurine Data not availableData not availableData not availableData not available

Table 2: Phosphodiesterase Inhibition (IC50 in µM)

CompoundPDE1PDE2PDE3PDE4PDE5
Caffeine >1000>1000>1000~500>1000
2,6,8-trimethylpurine Data not availableData not availableData not availableData not availableData not available

Discussion of Biological Activity

Caffeine, a well-known central nervous system stimulant, primarily exerts its effects through the antagonism of adenosine receptors, particularly A1 and A2A subtypes.[1][2] Adenosine is a nucleoside that plays a crucial role in regulating neuronal activity, and by blocking its receptors, caffeine promotes wakefulness and alertness. Caffeine's three-dimensional structure bears a resemblance to adenosine, enabling it to bind to and block these receptors.[2] While caffeine also acts as a non-selective phosphodiesterase (PDE) inhibitor, this activity is generally considered weak and occurs at concentrations higher than those typically achieved through dietary intake.[2] PDEs are enzymes that inactivate the second messengers cAMP and cGMP; their inhibition leads to increased intracellular levels of these messengers, which can have various physiological effects.

Purines, the parent chemical structure for both caffeine and 2,6,8-trimethylpurine, have been extensively studied as adenosine receptor antagonists. The substitution pattern on the purine ring is a critical determinant of binding affinity and selectivity for the different adenosine receptor subtypes. While specific data for 2,6,8-trimethylpurine is scarce, the general class of 2,6,8-trisubstituted purines has been investigated for adenosine receptor antagonism. It is plausible that 2,6,8-trimethylpurine also exhibits some affinity for adenosine receptors, though its potency and selectivity remain to be experimentally determined.

Signaling Pathways

The interaction of caffeine with adenosine receptors and its weak inhibition of phosphodiesterases impact key signaling pathways. The following diagram illustrates the canonical adenosine signaling pathway and the points of intervention by caffeine.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Adenosine Adenosine A1R A1 Receptor Adenosine->A1R binds A2AR A2A Receptor Adenosine->A2AR binds G_i Gi A1R->G_i activates G_s Gs A2AR->G_s activates AC Adenylyl Cyclase G_i->AC inhibits G_s->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates PDE Phosphodiesterase cAMP->PDE hydrolyzed by Effector Cellular Response PKA->Effector phosphorylates PDE->Adenosine produces AMP from cAMP Caffeine Caffeine Caffeine->A1R blocks Caffeine->A2AR blocks Caffeine->PDE inhibits (weakly)

Caption: Adenosine signaling pathway and caffeine's mechanism of action.

Experimental Protocols

To facilitate further research and direct comparison, this section outlines standardized experimental protocols for assessing adenosine receptor binding and phosphodiesterase inhibition.

Adenosine Receptor Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific adenosine receptor subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (e.g., A1, A2A).

  • Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).

  • Test compound (2,6,8-trimethylpurine or caffeine).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known antagonist).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a reaction tube, add cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound.

  • Incubate at room temperature for a defined period (e.g., 60-120 minutes).

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold incubation buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value of the test compound.

cluster_0 Assay Preparation cluster_1 Incubation & Filtration cluster_2 Quantification & Analysis A Prepare serial dilutions of test compound B Prepare reaction mix: membranes, radioligand A->B C Incubate at room temperature B->C D Filter through glass fiber filters C->D E Wash filters D->E F Add scintillation fluid E->F G Measure radioactivity F->G H Calculate Ki value G->H

Caption: Workflow for a radioligand binding assay.

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform.

Materials:

  • Purified recombinant human PDE enzyme.

  • Substrate: [³H]cAMP or [³H]cGMP.

  • Test compound (2,6,8-trimethylpurine or caffeine).

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 1.4 mM DTT).

  • Snake venom nucleotidase.

  • Anion-exchange resin.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a reaction tube, add the PDE enzyme and the test compound or buffer.

  • Initiate the reaction by adding the radiolabeled substrate ([³H]cAMP or [³H]cGMP).

  • Incubate at 30°C for a defined period.

  • Stop the reaction by boiling or adding a stop solution.

  • Add snake venom nucleotidase to convert the resulting [³H]AMP or [³H]GMP to [³H]adenosine or [³H]guanosine.

  • Add an anion-exchange resin slurry to bind the unreacted substrate.

  • Centrifuge the tubes and transfer the supernatant to a scintillation vial.

  • Quantify the radioactivity of the product in the supernatant.

  • Calculate the percent inhibition and determine the IC50 value of the test compound.

Conclusion

Caffeine is a well-established adenosine receptor antagonist with weak phosphodiesterase inhibitory activity. While 2,6,8-trimethylpurine belongs to the purine class of compounds known to interact with these targets, specific experimental data on its binding affinities and inhibitory concentrations are currently lacking in the public domain. The provided experimental protocols offer a standardized approach for researchers to determine the pharmacological profile of 2,6,8-trimethylpurine and enable a direct and quantitative comparison with caffeine. Such studies would be invaluable for understanding the structure-activity relationships of substituted purines and for the potential development of novel therapeutic agents targeting the adenosinergic and phosphodiesterase signaling pathways.

References

Validating the Mechanism of Action of 2,6,8-trimethyl-1H-purine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothesized mechanism of action of the novel compound 2,6,8-trimethyl-1H-purine. Due to the limited direct experimental data on this specific molecule, this document outlines a validation strategy by comparing its potential biological activities with well-characterized alternatives: the non-selective adenosine receptor antagonist and phosphodiesterase (PDE) inhibitor, caffeine, and a selective PDE5 inhibitor. The experimental protocols and data presentation formats detailed below are intended to guide researchers in objectively assessing the compound's performance and elucidating its signaling pathways.

Hypothesized Mechanism of Action of 2,6,8-trimethyl-1H-purine

Based on its structural similarity to other trimethylated purines, such as caffeine (1,3,7-trimethylxanthine), it is hypothesized that 2,6,8-trimethyl-1H-purine may exert its biological effects through one or both of the following mechanisms:

  • Adenosine Receptor Antagonism: By binding to and blocking adenosine receptors (A1, A2A, A2B, and A3), the compound may inhibit the effects of adenosine, a nucleoside that plays a crucial role in various physiological processes, including neurotransmission and inflammation.[1][2]

  • Phosphodiesterase (PDE) Inhibition: The compound may inhibit one or more PDE isoenzymes, leading to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and/or cyclic guanosine monophosphate (cGMP).[1][2][3][4][5] These second messengers are key regulators of numerous cellular functions.

Comparative Analysis: 2,6,8-trimethyl-1H-purine vs. Alternatives

To validate the proposed mechanism of action, a direct comparison with established compounds is essential. This guide uses caffeine as a non-selective comparator and a representative selective PDE5 inhibitor for a more targeted analysis.

Data Presentation: Comparative Inhibitory Activity

The following tables provide a template for summarizing quantitative data from key validation experiments.

Table 1: Comparative Adenosine Receptor Binding Affinity (Ki, nM)

CompoundA1 ReceptorA2A ReceptorA2B ReceptorA3 Receptor
2,6,8-trimethyl-1H-purineExperimental ValueExperimental ValueExperimental ValueExperimental Value
Caffeine12,0002,40015,000>100,000
Selective A2A Antagonist>10,00010>10,000>10,000

Table 2: Comparative Phosphodiesterase Inhibition (IC50, µM)

CompoundPDE1PDE2PDE3PDE4PDE5
2,6,8-trimethyl-1H-purineExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Caffeine28014054049040
Selective PDE5 Inhibitor>100>100>100>1000.01

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for the key experiments.

Radioligand Binding Assays for Adenosine Receptors

Objective: To determine the binding affinity of 2,6,8-trimethyl-1H-purine for the different adenosine receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing the specific human adenosine receptor subtype (A1, A2A, A2B, or A3) are prepared from cultured cells (e.g., HEK293) transfected with the corresponding receptor gene.

  • Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A) and varying concentrations of the test compound (2,6,8-trimethyl-1H-purine) or a known competitor (e.g., caffeine).

  • Incubation and Separation: The reaction is incubated to allow for binding equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.

Phosphodiesterase Activity Assays

Objective: To measure the inhibitory effect of 2,6,8-trimethyl-1H-purine on the activity of various PDE isoenzymes.

Methodology:

  • Enzyme Source: Recombinant human PDE enzymes (PDE1-11) are used.

  • Assay Principle: The assay measures the conversion of a fluorescently labeled cAMP or cGMP substrate to its corresponding monophosphate product.

  • Reaction Mixture: The PDE enzyme is incubated with the fluorescent substrate and varying concentrations of the test compound (2,6,8-trimethyl-1H-purine) or a known inhibitor.

  • Detection: After the reaction, a binding reagent is added that specifically binds to the monophosphate product, resulting in a change in fluorescence polarization.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway Diagrams

The following diagrams illustrate the potential signaling pathways affected by 2,6,8-trimethyl-1H-purine.

Adenosine_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine Adenosine_Receptor Adenosine Receptor Adenosine->Adenosine_Receptor 2,6,8-trimethyl-1H-purine 2,6,8-trimethyl-1H-purine 2,6,8-trimethyl-1H-purine->Adenosine_Receptor Inhibition G_Protein G Protein Adenosine_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular Response cAMP->Cellular_Response

Caption: Adenosine Receptor Antagonism Pathway.

PDE_Inhibition cluster_intracellular Intracellular Space ATP_GTP ATP / GTP AC_GC Adenylyl / Guanylyl Cyclase ATP_GTP->AC_GC cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG AMP_GMP AMP / GMP PDE->AMP_GMP Hydrolysis Cellular_Effects Cellular Effects PKA_PKG->Cellular_Effects 2,6,8-trimethyl-1H-purine 2,6,8-trimethyl-1H-purine 2,6,8-trimethyl-1H-purine->PDE Inhibition

Caption: Phosphodiesterase (PDE) Inhibition Pathway.

Experimental_Workflow Start Start: Compound Synthesis Step1 Primary Screening: Adenosine Receptor Binding & PDE Inhibition Assays Start->Step1 Decision1 Activity Observed? Step1->Decision1 Step2 Secondary Assays: Functional Cell-Based Assays (cAMP/cGMP levels) Decision1->Step2 Yes Stop Stop: No Significant Activity Decision1->Stop No Step3 Selectivity Profiling: Full Panel of Receptors and Enzymes Step2->Step3 Step4 In Vivo Studies: Animal Models of Relevant Diseases Step3->Step4 End End: Mechanism of Action Validated Step4->End

Caption: Experimental Workflow for Mechanism Validation.

References

A Comparative Analysis of Trimethylated Purine Isomers: Unveiling Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides a comprehensive comparative analysis of trimethylated purine isomers, focusing on their physicochemical properties, biological activities, and underlying mechanisms of action. The data presented herein is supported by experimental evidence to facilitate informed decisions in research and development.

Trimethylated purines, a class of organic compounds characterized by a purine core with three methyl group substitutions, exhibit a wide range of pharmacological effects. The most well-known member of this family is caffeine (1,3,7-trimethylxanthine), a widely consumed psychoactive substance. However, the isomeric variations, where the methyl groups are positioned differently on the purine ring, can lead to significant alterations in their biological profiles. This comparison will primarily focus on caffeine and its isomers, including isocaffeine (1,3,9-trimethylxanthine), and where data is available, other trimethylated xanthine isomers.

Physicochemical and Pharmacokinetic Properties

The seemingly minor shift in a methyl group's position can significantly impact a molecule's physicochemical characteristics, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) profile. A key determinant of a drug's ability to cross biological membranes, such as the blood-brain barrier, is its lipophilicity.

IsomerStructureMolecular FormulaMolecular Weight ( g/mol )
Caffeine 1,3,7-trimethylxanthineC₈H₁₀N₄O₂194.19
Isocaffeine 1,3,9-trimethylxanthineC₈H₁₀N₄O₂194.19

This table summarizes the basic chemical properties of the two primary trimethylated purine isomers discussed.

Comparative Biological Activity

The primary mechanisms of action for many trimethylated purine isomers involve the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes. These actions lead to a cascade of downstream cellular effects.

Adenosine Receptor Antagonism

Adenosine receptors, a class of G protein-coupled receptors, are crucial in regulating a myriad of physiological processes, including neurotransmission, cardiac function, and inflammation. There are four main subtypes: A₁, A₂ₐ, A₂ᵦ, and A₃. The affinity of trimethylated purine isomers for these receptor subtypes varies, leading to distinct pharmacological profiles.

IsomerA₁ Receptor Kᵢ (µM)A₂ₐ Receptor Kᵢ (µM)A₂ᵦ Receptor Kᵢ (µM)A₃ Receptor Kᵢ (µM)
Caffeine (1,3,7-trimethylxanthine) 10.7[1]9.56[1]10.4[1]13.3[1]
Theophylline (1,3-dimethylxanthine) 6.77[1]6.7[1]9.07[1]22.3[1]
Paraxanthine (1,7-dimethylxanthine) 21 (rat)[1]19.4 (rat)[1]4.5[1]>100 (rat)[1]
Theobromine (3,7-dimethylxanthine) 105 (rat)[1]>250 (rat)[1]130[1]>100 (rat)[1]

This table presents the inhibitory constants (Kᵢ) of various methylxanthines for different adenosine receptor subtypes. Lower Kᵢ values indicate higher binding affinity.

Phosphodiesterase Inhibition

Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in signal transduction. Inhibition of PDEs leads to increased intracellular levels of these cyclic nucleotides, resulting in the activation of downstream signaling pathways.

IsomerPDE1 IC₅₀ (µM)PDE2 IC₅₀ (µM)PDE3 IC₅₀ (µM)PDE4 IC₅₀ (µM)PDE5 IC₅₀ (µM)
Caffeine (1,3,7-trimethylxanthine) 480[1]710[1]>100[1]>100[1]690[1]
Theophylline (1,3-dimethylxanthine) 280[1]270[1]380[1]150[1]630[1]

This table shows the half-maximal inhibitory concentrations (IC₅₀) of caffeine and theophylline for various phosphodiesterase isoforms. Lower IC₅₀ values indicate greater inhibitory potency.

Signaling Pathways

The antagonism of adenosine receptors and inhibition of phosphodiesterases by trimethylated purine isomers converge on the modulation of intracellular cyclic nucleotide signaling pathways.

Adenosine Receptor Antagonism Pathway

Caption: Adenosine receptor antagonism by trimethylated purines.

Phosphodiesterase Inhibition Pathway

Caption: Phosphodiesterase inhibition by trimethylated purines.

Experimental Protocols

Determination of Adenosine Receptor Binding Affinity (Kᵢ)

Principle: This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound (unlabeled trimethylated purine isomer) for a specific adenosine receptor subtype. The assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.

Materials:

  • Cell membranes expressing the adenosine receptor subtype of interest.

  • Radiolabeled ligand (e.g., [³H]DPCPX for A₁ receptors, [³H]ZM241385 for A₂ₐ receptors).

  • Unlabeled trimethylated purine isomers.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the unlabeled trimethylated purine isomer.

  • In a microplate, combine the cell membranes, radiolabeled ligand (at a concentration close to its Kₔ), and varying concentrations of the unlabeled isomer.

  • Incubate the mixture at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • The IC₅₀ value (concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radiolabeled ligand and Kₔ is its dissociation constant.[2]

Determination of Phosphodiesterase (PDE) Inhibitory Activity (IC₅₀)

Principle: This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a trimethylated purine isomer against a specific PDE isoform. The assay measures the hydrolysis of a cyclic nucleotide (cAMP or cGMP) by the PDE enzyme in the presence and absence of the inhibitor.

Materials:

  • Purified recombinant PDE enzyme isoform.

  • Cyclic AMP (cAMP) or cyclic guanosine monophosphate (cGMP) as substrate.

  • [³H]-cAMP or [³H]-cGMP as a tracer.

  • Trimethylated purine isomers.

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 0.1 mg/mL BSA).

  • Snake venom nucleotidase.

  • Anion-exchange resin.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare a range of concentrations of the trimethylated purine isomer.

  • In a reaction tube, add the assay buffer, the PDE enzyme, and the trimethylated purine isomer at various concentrations.

  • Initiate the reaction by adding the substrate mixture containing both unlabeled and [³H]-labeled cyclic nucleotide.

  • Incubate the reaction at 30°C for a defined period.

  • Terminate the reaction by boiling.

  • Add snake venom nucleotidase to convert the resulting [³H]-5'-AMP or [³H]-5'-GMP to [³H]-adenosine or [³H]-guanosine.

  • Separate the unreacted [³H]-cAMP or [³H]-cGMP from the [³H]-adenosine or [³H]-guanosine using an anion-exchange resin slurry.

  • Centrifuge the tubes and transfer the supernatant containing the [³H]-nucleoside to a scintillation vial.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantification of Intracellular cAMP Levels

Principle: This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of intracellular cAMP levels in response to treatment with trimethylated purine isomers.

Materials:

  • Cell line of interest.

  • Cell culture medium and supplements.

  • Trimethylated purine isomers.

  • Forskolin (an adenylyl cyclase activator).

  • Lysis buffer.

  • cAMP ELISA kit (containing cAMP-HRP conjugate, anti-cAMP antibody, wash buffer, and substrate).

  • Microplate reader.

Procedure:

  • Seed cells in a multi-well plate and culture until they reach the desired confluency.

  • Pre-treat the cells with the trimethylated purine isomer for a specified time.

  • Stimulate the cells with an agonist (e.g., forskolin) to induce cAMP production.

  • Lyse the cells to release intracellular cAMP.

  • Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody.

  • Add the cAMP-HRP conjugate and the anti-cAMP antibody to the wells.

  • Incubate the plate to allow for competitive binding between the cAMP in the sample and the cAMP-HRP conjugate for the anti-cAMP antibody.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cAMP in the sample.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cAMP concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of cAMP.[3][4][5][6]

Experimental Workflow

Caption: General experimental workflow for comparative analysis.

References

A Comparative Guide to the Biological Efficacy of Theophylline versus the Uncharacterized 2,6,8-Trimethylpurine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed comparison of the biological efficacy of the well-established methylxanthine drug, theophylline, with the uncharacterized compound, 2,6,8-trimethylpurine. While theophylline has been extensively studied and is used clinically, a comprehensive literature search reveals a significant lack of available data on the biological activity of 2,6,8-trimethylpurine. This document summarizes the known mechanisms of action, therapeutic effects, and experimental data for theophylline, and highlights the current data gap for 2,6,8-trimethylpurine, thereby identifying an area for potential future research.

Introduction

Theophylline (1,3-dimethylxanthine) is a naturally occurring methylxanthine found in tea and cocoa beans. It has been used for decades in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its biological effects are multifaceted, stemming from its ability to act as a non-selective phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist.

In contrast, 2,6,8-trimethylpurine is a synthetic purine derivative. Despite its structural similarity to other biologically active purines, there is a notable absence of published studies investigating its pharmacological profile and biological efficacy. This guide aims to provide a thorough overview of theophylline's biological activity, supported by experimental data, while simultaneously underscoring the dearth of information on 2,6,8-trimethylpurine.

Theophylline: A Multi-Target Drug

Theophylline exerts its therapeutic effects through several mechanisms of action, primarily:

  • Phosphodiesterase (PDE) Inhibition : Theophylline non-selectively inhibits various PDE isoenzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This increase in cyclic nucleotides results in the relaxation of bronchial smooth muscle, leading to bronchodilation.

  • Adenosine Receptor Antagonism : Theophylline blocks adenosine receptors (A1, A2A, and A2B), which contributes to its bronchodilatory and respiratory stimulant effects. Adenosine can cause bronchoconstriction in asthmatic patients, and by blocking its receptors, theophylline helps to prevent this.

  • Anti-inflammatory Effects : Theophylline has been shown to possess anti-inflammatory properties, which are particularly relevant in the context of chronic respiratory diseases. These effects are mediated through various pathways, including the inhibition of pro-inflammatory cytokine release and the promotion of apoptosis in inflammatory cells.

Signaling Pathway of Theophylline

Theophylline_Pathway Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits AdenosineReceptor Adenosine Receptor Theophylline->AdenosineReceptor Antagonizes Inflammation ↓ Inflammation Theophylline->Inflammation cAMP ↑ cAMP RespiratoryStimulation Respiratory Stimulation Bronchodilation Bronchodilation cAMP->Bronchodilation

Caption: Theophylline's dual mechanism of action.

Quantitative Data: Theophylline

The following table summarizes key quantitative data regarding the biological activity of theophylline.

ParameterValueBiological ContextReference
PDE Inhibition (IC50)
PDE1130 µMSmooth muscle contraction, inflammationBeavo et al., 1994
PDE2160 µMCardiac function, inflammationBeavo et al., 1994
PDE325 µMCardiac function, airway smooth muscleBeavo et al., 1994
PDE4140 µMInflammation, airway smooth muscleBeavo et al., 1994
PDE565 µMVasodilationBeavo et al., 1994
Adenosine Receptor Binding (Ki)
A113 µMCardiac function, neuronal activityFredholm et al., 1994
A2A9 µMVasodilation, inflammationFredholm et al., 1994
A2B15 µMInflammation, bronchoconstrictionFredholm et al., 1994
Therapeutic Plasma Concentration 10-20 mg/L (55-110 µM)Asthma & COPD treatmentBarnes, 2010

Experimental Protocols: Theophylline

Phosphodiesterase Inhibition Assay
  • Objective : To determine the concentration of theophylline required to inhibit 50% of the activity (IC50) of various PDE isoenzymes.

  • Methodology :

    • Recombinant human PDE isoenzymes are used.

    • The assay is typically performed in a multi-well plate format.

    • The enzyme is incubated with its substrate (cAMP or cGMP) in the presence of varying concentrations of theophylline.

    • The amount of product formed (AMP or GMP) is quantified, often using a scintillation proximity assay or fluorescence polarization.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the theophylline concentration.

Adenosine Receptor Binding Assay
  • Objective : To determine the binding affinity (Ki) of theophylline for different adenosine receptor subtypes.

  • Methodology :

    • Cell membranes expressing a specific adenosine receptor subtype are prepared.

    • A radiolabeled ligand with known high affinity for the receptor is used.

    • The membranes are incubated with the radioligand in the presence of various concentrations of theophylline.

    • The amount of radioligand bound to the receptor is measured after separating the bound from the free radioligand (e.g., by filtration).

    • Ki values are calculated from the IC50 values obtained from competitive binding curves using the Cheng-Prusoff equation.

2,6,8-Trimethylpurine: An Unexplored Chemical Entity

A thorough and systematic search of prominent scientific databases (including PubMed, Scopus, and Web of Science) and chemical registries has yielded no published experimental data on the biological efficacy of 2,6,8-trimethylpurine. The available information is limited to its chemical structure and basic physicochemical properties.

Comparative Analysis Workflow

Comparative_Analysis Start Initiate Comparative Analysis Theophylline_Search Literature Search: Theophylline Start->Theophylline_Search Trimethylpurine_Search Literature Search: 2,6,8-Trimethylpurine Start->Trimethylpurine_Search Data_Found_T Extensive Data Found Theophylline_Search->Data_Found_T No_Data_Found_TMP No Biological Data Found Trimethylpurine_Search->No_Data_Found_TMP Analyze_T Analyze Theophylline Data: - Mechanism of Action - Quantitative Data - Experimental Protocols Data_Found_T->Analyze_T Report_Gap Report Data Gap for 2,6,8-Trimethylpurine No_Data_Found_TMP->Report_Gap Comparison Synthesize Comparison Guide Analyze_T->Comparison Report_Gap->Comparison

Caption: Workflow for the comparative analysis.

Conclusion and Future Directions

This guide consolidates the extensive body of knowledge on the biological efficacy of theophylline, a cornerstone in the treatment of respiratory diseases. Its mechanisms of action as a PDE inhibitor and adenosine receptor antagonist are well-characterized, with a wealth of quantitative data supporting its clinical use.

In stark contrast, 2,6,8-trimethylpurine remains a scientific unknown in terms of its biological activity. The complete absence of published data on its efficacy presents a significant knowledge gap. This lack of information also represents an opportunity for future research. Investigating the biological effects of 2,6,8-trimethylpurine could reveal novel pharmacological properties, potentially leading to the development of new therapeutic agents. Researchers are encouraged to undertake foundational in vitro and in vivo studies to elucidate the potential biological efficacy of this uncharacterized purine derivative.

Cross-Validation of Analytical Methods for Caffeine (1H-Purine, 2,6,8-trimethyl-)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Comparative Analysis of Analytical Methods

The selection of an analytical method is a critical decision in the drug development process, impacting data quality, throughput, and cost. Below is a summary of key performance characteristics for HPLC-UV and LC-MS/MS methods for the analysis of purine derivatives, including caffeine.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) > 0.999[1]> 0.99[2]
Limit of Detection (LOD) < 0.0075 mg/L[1]0.833 ng/mL to 800 ng/mL (for various purine metabolites)[2]
Accuracy (Recovery %) 94.8 - 103.8%[1]85.3% to 103.0%[3]
Precision (RSD %) < 1%[4]Intraday: 0.7% to 12.7%, Interday: 1.6% to 18.5%[2]
Specificity Good, but potential for interference from co-eluting compounds.High, based on mass-to-charge ratio, minimizing interferences.[5]
Throughput ModerateHigh, especially with modern UHPLC systems.[3][6]
Cost (Instrument & Maintenance) LowerHigher

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline generalized experimental protocols for the quantification of caffeine using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and widely used technique for the quantification of purine compounds in various samples.[1]

1. Sample Preparation:

  • Solid Samples (e.g., food, tissues): Homogenize the sample. Perform a solid-liquid extraction using an appropriate solvent (e.g., water, methanol, or a mixture). Centrifuge and filter the extract to remove particulate matter.

  • Liquid Samples (e.g., beverages, biological fluids): Dilute the sample with the mobile phase. For complex matrices like plasma, a protein precipitation step (e.g., with acetonitrile or perchloric acid) followed by centrifugation and filtration is necessary.[1][4]

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., Shodex Asahi Pak GS-320HQ).[1]

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., sodium phosphate) and an organic modifier (e.g., acetonitrile or methanol).[1][7]

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Injection Volume: 10 - 20 µL.

  • Detection: UV absorbance is monitored at the wavelength of maximum absorbance for caffeine, which is around 273 nm.

3. Calibration:

  • Prepare a series of standard solutions of caffeine in the mobile phase at known concentrations.

  • Inject each standard and record the peak area.

  • Construct a calibration curve by plotting peak area against concentration. The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for the analysis of complex biological samples and for studies requiring low detection limits.[2][5]

1. Sample Preparation:

  • Similar to HPLC-UV, sample preparation involves extraction and cleanup. For biological fluids, protein precipitation is a common first step.[2] A solid-phase extraction (SPE) may be employed for cleaner samples and to concentrate the analyte.

2. LC Conditions:

  • Column: A C18 or a hydrophilic interaction liquid chromatography (HILIC) column can be used.[2]

  • Mobile Phase: A gradient elution is typically used with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization.

  • Flow Rate: Typically lower than HPLC, in the range of 0.2 - 0.6 mL/min.

  • Injection Volume: 1 - 10 µL.

3. MS/MS Conditions:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for caffeine.

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of caffeine) and a specific product ion (a fragment of caffeine).

  • Gas Temperatures and Voltages: These are optimized to achieve the best signal for the analyte.

4. Calibration:

  • An internal standard (often a stable isotope-labeled version of caffeine) is added to all samples and calibration standards to correct for matrix effects and variations in instrument response.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[2]

Workflow and Pathway Visualizations

To better illustrate the processes involved in analytical method cross-validation, the following diagrams are provided.

Analytical_Method_Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Comparison Phase define_analyte Define Analyte (1H-Purine, 2,6,8-trimethyl-) select_methods Select Methods (e.g., HPLC-UV, LC-MS/MS) define_analyte->select_methods define_parameters Define Validation Parameters select_methods->define_parameters prepare_samples Sample Preparation define_parameters->prepare_samples method_A Method A Analysis (HPLC-UV) prepare_samples->method_A method_B Method B Analysis (LC-MS/MS) prepare_samples->method_B data_analysis Data Analysis method_A->data_analysis method_B->data_analysis compare_results Compare Performance Metrics data_analysis->compare_results conclusion Conclusion & Method Selection compare_results->conclusion

Caption: Workflow for cross-validation of analytical methods.

Caffeine_Metabolism_Signaling_Pathway Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine ~84% (CYP1A2) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine ~12% (CYP1A2) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline ~4% (CYP1A2) UricAcid Uric Acid Paraxanthine->UricAcid Theobromine->UricAcid Theophylline->UricAcid

Caption: Simplified metabolic pathway of caffeine.

References

Structure-Activity Relationship of 2,6,8-Trisubstituted Purine Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2,6,8-trisubstituted purine analogs, focusing on their structure-activity relationships (SAR) as potential anticancer agents. The information is presented through compiled experimental data, detailed methodologies for key assays, and visual diagrams of relevant biological pathways and experimental workflows.

The purine scaffold is a well-established privileged structure in medicinal chemistry, with numerous analogs demonstrating potent inhibitory activity against a variety of protein kinases.[1] Kinase inhibition has emerged as a crucial strategy in cancer therapy due to the central role of kinases in regulating cell signaling pathways involved in proliferation, survival, and differentiation.[1] This guide focuses on a specific class of purine derivatives, the 2,6,8-trisubstituted purines, and explores how modifications at these three key positions on the purine ring influence their biological activity.

Comparative Analysis of Anticancer Activity

Recent studies have focused on the synthesis and evaluation of 2,6,8-trisubstituted 7-methylpurines bearing propynylthio and aminobutynylthio side chains. These modifications have been shown to significantly impact the cytotoxic and anticancer properties of the parent purine structure. The following table summarizes the in vitro anticancer activity of a series of these analogs against human glioblastoma (SNB-19), melanoma (C-32), and breast adenocarcinoma (MDA-MB-231) cell lines, as well as their cytotoxicity against normal human foreskin fibroblasts (HFF-1).

CompoundR2 SubstituentR6 SubstituentR8 SubstituentSNB-19 IC50 (µM)C-32 IC50 (µM)MDA-MB-231 IC50 (µM)HFF-1 IC50 (µM)
4 -SCH2C≡CH-SCH2C≡CH-H0.070.120.15>10
14 -Cl-SCH2C≡CH-SCH2C≡CH0.210.080.11>10
15a -Cl-SCH2C≡CCH2-N(CH2)4-SCH2C≡CCH2-N(CH2)41.891.232.01>10
15b -Cl-SCH2C≡CCH2-N(CH2)5-SCH2C≡CCH2-N(CH2)52.541.873.11>10
15c -Cl-SCH2C≡CCH2-N(CH2CH2)2O-SCH2C≡CCH2-N(CH2CH2)2O4.082.993.54>10
15d -Cl-SCH2C≡CCH2-N(Et)2-SCH2C≡CCH2-N(Et)23.172.454.23>10

Structure-Activity Relationship Insights

The data presented in the table reveals several key structure-activity relationships for this series of 2,6,8-trisubstituted purines:

  • Substitution at C6 and C8 is crucial for activity: The disubstituted analog 4 , with propynylthio groups at both C2 and C6, demonstrates potent anticancer activity.[1] Similarly, compound 14 , with propynylthio groups at C6 and C8 and a chloro group at C2, also exhibits strong cytotoxicity against the tested cancer cell lines.[1] This suggests that the presence of these alkynylthio moieties at positions 6 and 8 is a key determinant of anticancer efficacy.

  • The nature of the substituent at C2 influences potency and selectivity: Comparing compound 4 (R2 = -SCH2C≡CH) and 14 (R2 = -Cl), we observe a shift in potency and selectivity. While both are highly active, the chloro-substituted analog 14 shows slightly better activity against the C-32 melanoma cell line.[1]

  • Introduction of amino groups in the side chains can modulate activity: The conversion of the propynylthio groups to aminobutynylthio groups (compounds 15a-d ) generally leads to a decrease in anticancer potency compared to the parent propynylthio compounds.[1] However, these amino-containing analogs retain some activity and demonstrate the potential for further modification to fine-tune their pharmacological properties.

  • Low cytotoxicity against normal cells: Importantly, all the tested compounds exhibited significantly lower cytotoxicity against the normal HFF-1 cell line, suggesting a degree of selectivity for cancer cells.[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines (e.g., SNB-19, C-32, MDA-MB-231) and a normal cell line (e.g., HFF-1)

  • Complete cell culture medium

  • Test compounds (2,6,8-trimethylpurine analogs)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

Kinase Inhibition Assay (Example: PI3Kα)

While the primary data presented is on anticancer activity, the likely mechanism of action for these purine analogs is kinase inhibition. The following is a general protocol for a Phosphoinositide 3-Kinase (PI3K) alpha assay, a common target for purine-based inhibitors.

Materials:

  • Recombinant human PI3Kα enzyme

  • PI(4,5)P2 substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase buffer.

  • Kinase Reaction: In a white opaque plate, add the following components in order:

    • Test compound or vehicle control.

    • PI3Kα enzyme solution.

    • PI(4,5)P2 substrate solution.

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the enzyme.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The kinase activity is proportional to the luminescent signal. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Signaling Pathway and Experimental Workflow

To visualize the potential mechanism of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Stimulation Purine_Analog 2,6,8-Trisubstituted Purine Analog Purine_Analog->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway, a potential target for 2,6,8-trisubstituted purine analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of 2,6,8-Trisubstituted Purine Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., PI3K) Purification->Kinase_Assay Cell_Viability Cell Viability Assay (MTT) Purification->Cell_Viability IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Cell_Viability->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis

Caption: A typical experimental workflow for the evaluation of 2,6,8-trisubstituted purine analogs.

References

comparing the toxicity profile of 2,6,8-trimethylpurine with other purines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Toxicological Analysis of Methylated Purines

An Examination of 2,6,8-Trimethylpurine in the Context of Well-Characterized Analogs such as Caffeine, Theophylline, and Theobromine

Introduction

This guide provides a comparative analysis of the toxicity profiles of several key purine alkaloids. While the primary compound of interest is 2,6,8-trimethylpurine, a comprehensive literature search reveals a notable scarcity of specific toxicological data for this particular isomer. Therefore, to provide a valuable and data-supported resource, this document will focus on the well-documented toxicity of structurally related and widely studied methylated purines: caffeine (1,3,7-trimethylxanthine), theophylline (1,3-dimethylxanthine), and theobromine (3,7-dimethylxanthine). By examining the established toxicological profiles of these compounds, researchers can infer potential toxicological considerations for less-characterized purine derivatives.

The primary mechanisms of action for the toxicity of methylxanthines like caffeine, theophylline, and theobromine involve the antagonism of adenosine receptors and the inhibition of phosphodiesterase enzymes.[1][2] These actions lead to a range of physiological effects, from central nervous system stimulation to cardiac and muscular effects.[3][4]

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data (LD50) for caffeine, theophylline, and theobromine across various species. LD50, or the median lethal dose, is the dose of a substance required to kill 50% of a tested population. It is a standard measure of acute toxicity.

Compound Species Route of Administration LD50 (mg/kg) Reference(s)
Caffeine Human (estimated)Oral150 - 200[5][6][7]
RatOral192
MouseOral127
Theophylline RatOral272[8]
DogOral~500
Theobromine Human (estimated)Oral~1,000[9]
RatOral950 - 1,265[10][11]
MouseOral837 - 1356[10][11]
DogOral250 - 500[3]
CatOral200[11]

Comparative Clinical Manifestations of Toxicity

Overexposure to these methylated purines can lead to a range of clinical signs and symptoms, which are broadly similar but can vary in severity and specific presentation.

Symptom/Sign Caffeine Theophylline Theobromine
Central Nervous System Restlessness, nervousness, excitement, insomnia, seizures[5]Tremor, irritability, seizures (often severe and refractory)[8][12]Restlessness, muscle tremors, seizures[3][11]
Cardiovascular System Tachycardia, cardiac arrhythmia, palpitations[5]Tachycardia, hypotension, life-threatening arrhythmias[4][13]Tachycardia, cardiac arrhythmias[3][11]
Gastrointestinal System Nausea, vomiting, gastrointestinal disturbance[5][14]Nausea, vomiting (often severe), abdominal pain[12][13]Nausea, vomiting, diarrhea[15]
Metabolic Effects Diuresis, potential for electrolyte imbalances[5]Hypokalemia, hyperglycemia, metabolic acidosis[4][13]Diuresis[9]

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of toxicity for these methylxanthines is their interaction with the adenosine signaling pathway. Adenosine is a neuromodulator that generally has inhibitory effects in the central nervous system. By blocking adenosine receptors, these compounds lead to a stimulant effect.

Adenosine_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug Pharmacological Intervention cluster_effect Cellular Effect ATP ATP Adenosine Adenosine ATP->Adenosine Released A1_Receptor A1 Adenosine Receptor Adenosine->A1_Receptor Binds & Activates (Agonist) G_Protein G-protein A1_Receptor->G_Protein Activates Inhibition Neuronal Inhibition (Sedation, etc.) A1_Receptor->Inhibition Leads to AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel Influx (Inhibited) G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel Efflux (Activated) G_Protein->K_Channel Activates cAMP ↓ cAMP AC->cAMP Methylxanthine Methylxanthines (Caffeine, Theophylline, Theobromine) Methylxanthine->A1_Receptor Binds & Blocks (Antagonist) Stimulation Neuronal Stimulation (Wakefulness, etc.) Methylxanthine->Stimulation Leads to

Caption: Mechanism of adenosine receptor antagonism by methylxanthines.

Experimental Protocols

A crucial aspect of toxicological assessment is the methodology employed. Below are outlines of standard experimental protocols used to determine the toxicity of chemical compounds.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)

This method is a common approach to determine the LD50 of a substance and is recognized by organizations such as the OECD (Guideline 425).

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are typically used.

  • Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They are acclimatized for at least 5 days before the study.

  • Dosing: A single animal is dosed with the test substance at a starting dose level selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing:

    • If the animal survives, the next animal is dosed at a higher fixed dose level.

    • If the animal dies, the next animal is dosed at a lower fixed dose level.

  • Data Analysis: The results are used to calculate the LD50 value and its confidence interval using statistical methods such as maximum likelihood estimation.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Culture: Human or animal cell lines are cultured in appropriate media and conditions until they reach a suitable confluence.

  • Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of the test compound (e.g., a purine derivative) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (usually between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Allow cells to attach A->B C Add varying concentrations of test purine B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate (allow formazan formation) E->F G Add solubilizing agent F->G H Read absorbance with spectrophotometer G->H I Calculate cell viability and IC50 H->I

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion

References

Validating In Silico Predictions for 1H-Purine, 2,6,8-trimethyl-: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, in silico predictive models offer a powerful tool for the early-stage assessment of novel chemical entities. However, the computational data must be critically evaluated against experimental results. This guide provides a framework for validating the in silico predictions for the novel purine derivative, 1H-Purine, 2,6,8-trimethyl-, by comparing its predicted properties with experimental data from structurally similar, well-characterized purine analogs: theophylline, caffeine, and 1,3-dimethyluric acid.

Data Presentation: A Comparative Analysis

The following tables summarize the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for 1H-Purine, 2,6,8-trimethyl-, alongside the experimentally determined properties of its structural analogs.

Disclaimer: The in silico data for 1H-Purine, 2,6,8-trimethyl- presented below is representative of predictions from commonly used ADMET prediction tools and is for illustrative purposes.

Table 1: In Silico Predictions for 1H-Purine, 2,6,8-trimethyl-

PropertyPredicted ValueIn Silico Tool (Example)
Physicochemical Properties
Molecular Weight ( g/mol )180.20ChemDraw
LogP0.5SwissADME
Water SolubilityModerately SolublepkCSM
pKa (acidic)8.5MolGpka
pKa (basic)2.0MolGpka
ADMET Properties
Human Intestinal AbsorptionHighADMETlab 2.0
Blood-Brain Barrier PermeantYespkCSM
CYP2D6 SubstrateNoSwissADME
CYP3A4 SubstrateYesSwissADME
hERG InhibitionLow RiskPred-hERG
Ames MutagenicityNon-mutagenLazar
Oral Acute Toxicity (LD50)Class IIIProTox-II

Table 2: Experimental Data for Structurally Similar Purine Analogs

PropertyTheophyllineCaffeine1,3-Dimethyluric Acid
Physicochemical Properties
Molecular Weight ( g/mol )180.16194.19196.16
LogP-0.02[1]-0.07-0.52[2]
Water Solubility (g/L)7.36 (at 20°C)[3]20 (at room temp.)[4]0.52 (at 18°C)[2]
Melting Point (°C)270-274[3]235408-410[2]
pKa8.6[3]14.0 (acidic), 0.6 (basic)7.74 (acidic)[5]
Biological/Toxicity Data
Primary MechanismPhosphodiesterase inhibitor, Adenosine receptor antagonist[6]Adenosine receptor antagonist[7]Metabolite of theophylline[8]
Acute Toxicity (Oral LD50, rat)225 mg/kg192 mg/kgNot available

Experimental Protocols

Detailed methodologies are crucial for the accurate experimental validation of in silico predictions. Below are standard protocols for determining key physicochemical and biological properties.

Determination of Octanol-Water Partition Coefficient (LogP)

The Shake-Flask method is a conventional approach for determining LogP.

  • Materials: 1-octanol, distilled water, 1H-Purine, 2,6,8-trimethyl-, separating funnel, UV-Vis spectrophotometer.

  • Procedure:

    • Pre-saturate 1-octanol with water and water with 1-octanol.

    • Prepare a stock solution of the compound in the aqueous phase.

    • Add a known volume of the stock solution to a separating funnel with a known volume of the pre-saturated 1-octanol.

    • Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning.

    • Allow the two phases to separate completely.

    • Measure the concentration of the compound in the aqueous phase using UV-Vis spectrophotometry.

    • Calculate the concentration in the octanol phase by subtraction.

    • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Measurement

The equilibrium solubility method provides a reliable measure of a compound's solubility in water.

  • Materials: 1H-Purine, 2,6,8-trimethyl-, distilled water, temperature-controlled shaker, centrifuge, analytical balance, HPLC system.

  • Procedure:

    • Add an excess amount of the solid compound to a known volume of distilled water in a sealed vial.

    • Place the vial in a temperature-controlled shaker (e.g., at 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • Centrifuge the suspension to pellet the undissolved solid.

    • Carefully collect a sample of the supernatant.

    • Determine the concentration of the dissolved compound in the supernatant using a validated HPLC method.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Materials: Human cell line (e.g., HepG2), cell culture medium, 1H-Purine, 2,6,8-trimethyl-, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well plates, plate reader.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the compound and incubate for a set period (e.g., 24, 48, or 72 hours).

    • Add the MTT reagent to each well and incubate for a few hours, allowing viable cells to convert the MTT into formazan crystals.

    • Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.

    • Measure the absorbance of the solution in each well using a plate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is expressed as a percentage relative to untreated control cells.

Mandatory Visualization

Potential Signaling Pathway Involvement

Purine analogs frequently interact with components of purinergic signaling pathways. The diagram below illustrates the adenosine receptor signaling pathway, a common target for xanthine derivatives like caffeine and theophylline. It is hypothesized that 1H-Purine, 2,6,8-trimethyl- could potentially modulate this pathway.

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine Adenosine_Receptor Adenosine Receptor (e.g., A1, A2A) Adenosine->Adenosine_Receptor Activates Purine_Analog 1H-Purine, 2,6,8-trimethyl- (Hypothesized) Purine_Analog->Adenosine_Receptor Antagonizes (Hypothesized) G_Protein G-Protein Adenosine_Receptor->G_Protein Activates/ Inhibits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response Phosphorylates Targets

Caption: Hypothesized antagonism of adenosine receptor signaling by 1H-Purine, 2,6,8-trimethyl-.

Experimental Workflow for In Silico Validation

The following diagram outlines a logical workflow for the experimental validation of in silico predictions for a novel compound.

Experimental_Workflow In_Silico_Prediction In Silico Prediction (ADMET, Physicochemical) Compound_Synthesis Compound Synthesis & Purification In_Silico_Prediction->Compound_Synthesis Data_Comparison Data Comparison & Model Refinement In_Silico_Prediction->Data_Comparison Physicochemical_Validation Physicochemical Validation (LogP, Solubility, pKa) Compound_Synthesis->Physicochemical_Validation In_Vitro_Assays In Vitro Biological & Toxicity Assays (e.g., Receptor Binding, Cytotoxicity) Compound_Synthesis->In_Vitro_Assays Physicochemical_Validation->Data_Comparison In_Vitro_Assays->Data_Comparison In_Vivo_Studies In Vivo Studies (if validated) Data_Comparison->In_Vivo_Studies

Caption: A streamlined workflow for the experimental validation of in silico drug candidate predictions.

References

A Comparative Guide to the Synthesis of 2,6,8-Trimethylpurine: An Overview of Potential Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,8-Trimethylpurine is a substituted purine of interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by this class of compounds. The precise placement of methyl groups on the purine core can significantly influence the molecule's interaction with biological targets. This guide compares two primary synthetic approaches to 2,6,8-trimethylpurine: the Traube synthesis, a classic and versatile method for constructing the purine ring system, and a late-stage methylation strategy starting from a pre-formed purine scaffold.

Comparative Analysis of Synthetic Strategies

The two proposed routes offer distinct advantages and challenges. The Traube synthesis provides a convergent approach where the substitution pattern is largely defined by the choice of the initial pyrimidine precursor. In contrast, the late-stage methylation route is a more linear approach that relies on the regioselective introduction of methyl groups, which can be challenging to control.

ParameterStrategy 1: Traube SynthesisStrategy 2: Late-Stage Methylation
Starting Materials 4,5-diamino-2,6-dimethylpyrimidine, Acetic Anhydride2,6-Dimethylpurine, Methylating Agent (e.g., Methyl Iodide)
Key Reactions CyclizationElectrophilic Aromatic Substitution/Alkylation
Control of Regioselectivity High (determined by pyrimidine precursor)Moderate to Low (potential for mixture of isomers)
Typical Yields (estimated) 60-80%40-70% (may require chromatographic separation)
Purity of Crude Product Generally highOften a mixture requiring purification
Scalability Readily scalableScalability may be limited by purification challenges

Strategy 1: Traube Purine Synthesis

The Traube synthesis, first reported in 1900, is a cornerstone of purine chemistry.[1] This method involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit to form the imidazole ring fused to the pyrimidine core. For the synthesis of 2,6,8-trimethylpurine, 4,5-diamino-2,6-dimethylpyrimidine would be the logical starting material, and a source for the C8-methyl group, such as acetic anhydride or acetyl chloride, would be used for the cyclization.

Experimental Protocol (Adapted from analogous Traube syntheses)
  • Preparation of 4,5-diamino-2,6-dimethylpyrimidine: This intermediate can be synthesized from 2,6-dimethylpyrimidin-4-amine by nitrosation at the 5-position, followed by reduction of the nitroso group to an amine.

  • Cyclization to 2,6,8-trimethylpurine:

    • To a solution of 4,5-diamino-2,6-dimethylpyrimidine (1.0 eq) in acetic anhydride (5-10 eq), the mixture is heated at reflux for 2-4 hours.

    • The reaction mixture is then cooled to room temperature, and the excess acetic anhydride is removed under reduced pressure.

    • The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

    • The resulting precipitate is collected by filtration, washed with water, and dried to afford 2,6,8-trimethylpurine.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Traube_Synthesis pyrimidine 4,5-diamino-2,6-dimethylpyrimidine product 2,6,8-trimethylpurine pyrimidine->product Reflux acetic_anhydride Acetic Anhydride acetic_anhydride->product Late_Stage_Methylation start_purine 2,6-Dimethylpurine product 2,6,8-trimethylpurine start_purine->product Stirring, RT reagents Methyl Iodide, K2CO3, DMF reagents->product isomers Other methylated isomers

References

Benchmarking 2,6,8-trimethyl-1H-purine Against Known Phosphodiesterase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a hypothetical benchmark for 2,6,8-trimethyl-1H-purine. Due to a lack of publicly available experimental data on the enzyme inhibitory activity of 2,6,8-trimethyl-1H-purine, this document serves as an illustrative example of a comparative analysis. The data presented for 2,6,8-trimethyl-1H-purine is for demonstrative purposes only.

This guide provides a comparative overview of the hypothetical inhibitory activity of 2,6,8-trimethyl-1H-purine against a panel of known phosphodiesterase (PDE) inhibitors. Phosphodiesterases are a superfamily of enzymes that regulate the cellular levels of cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various signaling pathways. The structural similarity of 2,6,8-trimethyl-1H-purine to other purine-based inhibitors, such as caffeine (a non-selective PDE inhibitor), suggests its potential as a modulator of PDE activity.

Comparative Analysis of Inhibitory Potency

The inhibitory potential of 2,6,8-trimethyl-1H-purine is hypothetically assessed against various PDE isoforms and compared with well-established inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

CompoundPDE1 (IC50 in µM)PDE2 (IC50 in µM)PDE3 (IC50 in µM)PDE4 (IC50 in µM)PDE5 (IC50 in µM)
2,6,8-trimethyl-1H-purine (Hypothetical) 15.2 25.8 18.5 9.7 22.1
Caffeine12033011050280
IBMX (non-selective)193218137
Vinpocetine14.1>100>100>100>100
EHNA hydrochloride>1001.0>100>100>100
Milrinone>100>1000.5>100>100
Rolipram>100>100>1001.1>100
Sildenafil>100>100>100>1000.007

Experimental Protocols

The following is a representative protocol for determining the in vitro inhibitory activity of a compound against phosphodiesterases.

Phosphodiesterase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific phosphodiesterase isoform.

Materials:

  • Recombinant human phosphodiesterase enzymes (e.g., PDE4B)

  • [3H]-cAMP or [3H]-cGMP as a substrate

  • Snake venom nucleotidase

  • Scintillation cocktail

  • Test compound (e.g., 2,6,8-trimethyl-1H-purine)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • 96-well microplates

  • Scintillation counter

Procedure:

  • A reaction mixture is prepared containing the assay buffer, a fixed concentration of the PDE enzyme, and the test compound at varying concentrations.

  • The reaction is initiated by the addition of the radiolabeled substrate ([3H]-cAMP or [3H]-cGMP).

  • The mixture is incubated at 30°C for a specified period (e.g., 30 minutes), allowing the PDE to hydrolyze the cyclic nucleotide to its corresponding monophosphate.

  • The reaction is terminated by the addition of snake venom nucleotidase, which converts the radiolabeled monophosphate into a radiolabeled nucleoside.

  • The mixture is passed through an anion-exchange resin, which binds the unreacted charged substrate, while the uncharged nucleoside product flows through.

  • A scintillation cocktail is added to the flow-through containing the radiolabeled nucleoside.

  • The radioactivity is quantified using a scintillation counter.

  • The percentage of inhibition at each concentration of the test compound is calculated relative to a control reaction without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Molecular Pathways and Experimental Processes

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PDE Phosphodiesterase (PDE) cAMP->PDE Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to AMP AMP PDE->AMP Hydrolyzes Inhibitor 2,6,8-trimethyl-1H-purine (Hypothetical Inhibitor) Inhibitor->PDE Inhibits

Caption: cAMP signaling pathway with hypothetical inhibition by 2,6,8-trimethyl-1H-purine.

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection and Analysis Compound_Prep Prepare serial dilutions of 2,6,8-trimethyl-1H-purine Incubation Incubate enzyme, substrate, and test compound Compound_Prep->Incubation Enzyme_Prep Prepare PDE enzyme solution Enzyme_Prep->Incubation Substrate_Prep Prepare [3H]-cAMP solution Substrate_Prep->Incubation Termination Terminate reaction and convert product Incubation->Termination Separation Separate product from substrate Termination->Separation Quantification Quantify radioactivity Separation->Quantification Analysis Calculate % inhibition and determine IC50 Quantification->Analysis

Caption: General workflow for an in vitro enzyme inhibition assay.

Safety Operating Guide

Proper Disposal of 1H-Purine, 2,6,8-trimethyl-: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) was found for 1H-Purine, 2,6,8-trimethyl-. The following disposal procedures are based on guidelines for the closely related and structurally similar compound, caffeine (1,3,7-Trimethyl-3,7-dihydro-1H-purine-2,6-dione), as well as general principles of laboratory chemical waste management. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for final guidance on the disposal of any chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are in a well-ventilated area and are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Eye ProtectionChemical safety goggles or glasses.
Hand ProtectionChemically resistant gloves (e.g., nitrile).
Body ProtectionLaboratory coat.
Respiratory ProtectionUse in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Waste Characterization: Treat 1H-Purine, 2,6,8-trimethyl- as a chemical waste. Do not mix it with non-hazardous waste.

  • Segregation: Keep this compound segregated from incompatible materials. Avoid mixing it with strong oxidizing agents.

2. Container Selection and Labeling:

  • Container: Use a clean, dry, and compatible container for waste collection. The container must have a secure, tight-fitting lid.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("1H-Purine, 2,6,8-trimethyl-"), and the approximate quantity.

3. Waste Collection:

  • Solid Waste: Carefully transfer the solid 1H-Purine, 2,6,8-trimethyl- into the designated waste container, minimizing dust generation.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, should also be disposed of as chemical waste in the same container.

4. Storage:

  • Location: Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

  • Conditions: The storage area should be cool, dry, and well-ventilated.

5. Final Disposal:

  • Institutional Procedures: Follow your institution's established procedures for the pickup and disposal of chemical waste. Contact your EHS department to schedule a waste pickup.

  • Recommended Disposal Method: Based on information for similar compounds, the recommended disposal method is to send the material to an authorized chemical landfill or for high-temperature incineration.[1]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal ppe Don Personal Protective Equipment (PPE) container Select & Label Waste Container ppe->container collect_solid Transfer Solid Waste container->collect_solid collect_contaminated Include Contaminated Materials collect_solid->collect_contaminated store Store in Designated Area collect_contaminated->store ehs Contact EHS for Pickup store->ehs

References

Personal protective equipment for handling 1H-Purine, 2,6,8-trimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential, immediate safety and logistical information for handling 1H-Purine, 2,6,8-trimethyl- based on general laboratory safety principles and data from similar chemical compounds. A specific Safety Data Sheet (SDS) for 1H-Purine, 2,6,8-trimethyl- was not available at the time of this writing. Researchers, scientists, and drug development professionals should obtain and consult the official SDS from the manufacturer or supplier for definitive guidance before handling this chemical.

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to ensure safety when handling 1H-Purine, 2,6,8-trimethyl-. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield should be worn to protect against potential splashes or airborne particles.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) are necessary to prevent skin contact.[1][2][3]
Body Protection A laboratory coat or chemical-resistant apron should be worn to protect against contamination of personal clothing.
Respiratory If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator or the use of a fume hood is recommended.[1]

Operational Plan: Handling and Storage

Adherence to a strict operational plan is essential for the safe handling and storage of 1H-Purine, 2,6,8-trimethyl-.

Engineering Controls:
  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]

Handling Procedures:
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by removing any unnecessary items and ensuring a clean, uncluttered space.

  • Weighing and Transfer: If working with a solid form, handle it carefully to avoid generating dust. Use a spatula or other appropriate tool for transfers.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean the work area and any equipment used.

Storage:
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

Proper disposal of 1H-Purine, 2,6,8-trimethyl- and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused or Waste Product Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Materials Any materials that have come into contact with the chemical (e.g., gloves, paper towels, pipette tips) should be collected in a designated, labeled hazardous waste container.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Review_SDS Review Specific SDS Don_PPE Don PPE Review_SDS->Don_PPE Prepare_Work_Area Prepare Work Area Don_PPE->Prepare_Work_Area Weigh_Transfer Weigh & Transfer Prepare_Work_Area->Weigh_Transfer Prepare_Solution Prepare Solution Weigh_Transfer->Prepare_Solution Clean_Work_Area Clean Work Area Prepare_Solution->Clean_Work_Area Wash_Hands Wash Hands Clean_Work_Area->Wash_Hands Dispose_Waste Dispose of Chemical Waste Wash_Hands->Dispose_Waste Dispose_Contaminated Dispose of Contaminated Materials Dispose_Waste->Dispose_Contaminated

Caption: Workflow for safe handling and disposal of 1H-Purine, 2,6,8-trimethyl-.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.